molecular formula C6H8N2O B1370156 (2-Methylpyrimidin-4-yl)methanol CAS No. 1131605-06-5

(2-Methylpyrimidin-4-yl)methanol

Cat. No.: B1370156
CAS No.: 1131605-06-5
M. Wt: 124.14 g/mol
InChI Key: WZAMGKJWSAIQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylpyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methylpyrimidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpyrimidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAMGKJWSAIQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308057
Record name 2-Methyl-4-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131605-06-5
Record name 2-Methyl-4-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131605-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-pyrimidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpyrimidin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 100707-39-9 | Molecular Formula: C₆H₈N₂O

Executive Summary

(2-Methylpyrimidin-4-yl)methanol is a high-value heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery (FBDD). Structurally, it consists of a pyrimidine ring substituted at the C2 position with a methyl group and at the C4 position with a hydroxymethyl moiety.

This scaffold serves as a critical "polar handle," allowing researchers to modulate the lipophilicity (LogP) of drug candidates while providing a versatile attachment point via the primary alcohol. Its utility extends to the synthesis of bioisosteres for benzyl alcohols in active pharmaceutical ingredients (APIs).

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for handling and characterization.

PropertySpecificationNotes
Molecular Weight 124.14 g/mol
Appearance Off-white low-melting solid or viscous oilHighly dependent on purity; hygroscopic.
Boiling Point ~240°C (Predicted)Decomposes at high temperatures; vacuum distillation recommended.
Solubility DMSO, Methanol, DCM, Ethyl AcetateModerate water solubility due to polar pyrimidine ring.
pKa (Conj. Acid) ~1.5 - 2.0 (Pyrimidine N)The ring nitrogens are weakly basic.
H-Bond Donors 1 (OH)
H-Bond Acceptors 3 (2 Ring N, 1 O)Excellent for interacting with kinase hinge regions.

Synthetic Methodologies

For research-scale preparation, the reduction of alkyl pyrimidine-4-carboxylates is the most robust, self-validating protocol. This method avoids the poor regioselectivity often associated with radical alkylation (Minisci type) of pre-formed pyrimidine methanols.

Protocol: Selective Reduction of Methyl 2-methylpyrimidine-4-carboxylate

Reaction Type: Hydride Reduction Scale: Gram-scale compatible

Reagents & Setup
  • Precursor: Methyl 2-methylpyrimidine-4-carboxylate (CAS: 79766-30-2)

  • Reductant: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)

  • Solvent: Anhydrous Methanol (for NaBH₄) or THF (for LiAlH₄)

  • Atmosphere: Nitrogen or Argon (strictly required for LiAlH₄)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of the ester precursor in anhydrous methanol (0.2 M concentration). Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Add NaBH₄ (2.0 - 3.0 eq) portion-wise over 30 minutes. Critical: Monitor gas evolution (H₂) to prevent solvent boil-over.

  • Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validation Check: Perform Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM). The product will be significantly more polar (lower Rf) than the ester.

  • Quenching: Cool back to 0°C. Quench excess hydride by dropwise addition of saturated NH₄Cl solution or Acetone.

  • Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the aqueous residue with brine and extract exhaustively with DCM/Isopropanol (3:1 mixture) to recover the water-soluble product.

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthesis Workflow Diagram

SynthesisWorkflow Ester Methyl 2-methylpyrimidine- 4-carboxylate Reagent NaBH4 / MeOH (0°C to RT) Ester->Reagent Dissolution Intermediate Boron Complex Intermediate Reagent->Intermediate Reduction Quench Quench (NH4Cl) & Extraction Intermediate->Quench Hydrolysis Product (2-Methylpyrimidin- 4-yl)methanol Quench->Product Isolation

Figure 1: Step-wise reduction pathway for the synthesis of the target alcohol from its ester precursor.

Reactivity & Functionalization Profile

The primary alcohol at the C4 position is the "chemical handle" for this molecule. However, the electron-deficient nature of the pyrimidine ring influences the stability of certain intermediates.

Key Transformations
  • Activation (Mesylation/Halogenation):

    • Conversion to the chloride (using SOCl₂) or mesylate (MsCl/TEA) enables Nucleophilic Substitution (Sₙ2).

    • Note: Pyrimidinyl-methyl halides are reactive and can be unstable; they are often prepared in situ for immediate coupling with amines or thiols.

  • Oxidation to Aldehyde:

    • Oxidation using MnO₂ or Swern conditions yields 2-methylpyrimidine-4-carbaldehyde .

    • Application: This aldehyde is a substrate for reductive amination, a common tactic to link the pyrimidine core to piperazines or piperidines in drug discovery.

  • Ether Synthesis:

    • Deprotonation with NaH followed by reaction with alkyl halides (Williamson Ether Synthesis).

Divergent Synthesis Map

ReactivityMap Core (2-Methylpyrimidin-4-yl)methanol (Core Scaffold) Oxidation Oxidation (MnO2 or Swern) Core->Oxidation Halogenation Halogenation (SOCl2 or PBr3) Core->Halogenation Etherification Etherification (NaH, R-X) Core->Etherification Aldehyde Pyrimidine-4-carbaldehyde (Reductive Amination Precursor) Oxidation->Aldehyde Halide 4-(Chloromethyl)pyrimidine (Electrophile for Coupling) Halogenation->Halide Ether Pyrimidin-4-ylmethyl Ether (Stable Linker) Etherification->Ether

Figure 2: Functionalization decision tree starting from the alcohol scaffold.

Pharmaceutical Applications & MedChem Logic

The "Privileged Scaffold" Status

The 2-methylpyrimidine moiety acts as a bioisostere for pyridine and phenyl rings.

  • Solubility Enhancement: The two nitrogen atoms in the ring lower the LogP compared to a benzene ring (LogP Pyrimidine < LogP Pyridine < LogP Benzene), improving aqueous solubility.

  • Metabolic Stability: The C2-methyl group blocks the metabolically vulnerable C2 position (susceptible to oxidation by aldehyde oxidase in unsubstituted pyrimidines).

  • Kinase Binding: The N1 nitrogen often serves as a key hydrogen bond acceptor in the hinge region of ATP-competitive kinase inhibitors.

Case Study Context

While specific proprietary drugs utilizing this exact fragment are often protected, the structural motif is homologous to intermediates used in the synthesis of Thiamine (Vitamin B1) analogs and various Janus Kinase (JAK) inhibitors where a pyrimidine "head" is linked via a methylene bridge to a "tail" group.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Wear nitrile gloves and safety glasses. The compound may be an irritant to mucous membranes.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible. Alcohols can be hygroscopic; moisture uptake makes accurate weighing difficult.

  • Spill: Absorb with inert material (vermiculite) and dispose of as organic chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11283637, (2-Methylpyrimidin-4-yl)methanol. Retrieved from [Link]

  • Jadhav, S. D., et al. (2017). Synthesis of Pyrimidines via Oxidative Annulation.[4] Organic Letters.[4] (Contextual reference for pyrimidine ring construction). Retrieved from [Link]

Sources

Technical Guide: (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5) is a critical heterocyclic building block in medicinal chemistry. Characterized by a pyrimidine core substituted with a methyl group at the C2 position and a hydroxymethyl group at the C4 position, it serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Its structural distinctiveness lies in its ability to function as a bioisostere for pyridine-based alcohols while offering unique hydrogen-bonding capabilities and solubility profiles essential for kinase inhibitor development and thiamine (Vitamin B1) analog synthesis.

Part 1: Chemical Identity & Properties

Datasheet
PropertySpecification
Chemical Name (2-Methylpyrimidin-4-yl)methanol
CAS Number 1131605-06-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Precursor CAS 73955-55-2 (Methyl 2-methylpyrimidine-4-carboxylate)
Appearance White to off-white solid (typically) or viscous oil
Solubility Soluble in MeOH, DMSO, DCM; Sparingly soluble in water
Purity Standard >95% (HPLC) for synthetic applications
Structural Significance

The 2-methylpyrimidine core is electron-deficient, making the C4-position highly reactive toward nucleophilic attacks if activated, while the hydroxymethyl group provides a handle for further functionalization (oxidation, halogenation, etherification).

Distinction from Thiamine Precursors: Researchers must distinguish this compound from the thiamine (Vitamin B1) pyrimidine moiety. Thiamine contains a 4-amino-2-methyl-5-pyrimidinyl core.[1] (2-Methylpyrimidin-4-yl)methanol is a regioisomer and structural analog, often used to synthesize thiamine antagonists or simplified kinase inhibitor scaffolds where the 4-amino group is replaced or modified.

Part 2: Synthetic Routes & Methodology

The synthesis of (2-Methylpyrimidin-4-yl)methanol typically proceeds via the reduction of its ester precursor. Two primary methods are employed depending on the scale and available equipment.

Method A: Sodium Borohydride Reduction (Recommended for Lab Scale)

This method is preferred for its safety profile and ease of workup compared to lithium aluminum hydride (LiAlH₄).

  • Precursor: Methyl 2-methylpyrimidine-4-carboxylate (CAS: 73955-55-2).

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH), THF.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Methyl 2-methylpyrimidine-4-carboxylate in anhydrous THF/MeOH (1:1 ratio). The alcohol acts as a solvent and activates the borohydride.

  • Addition: Cool the solution to 0°C. Add NaBH₄ (2.0–3.0 eq) portion-wise over 30 minutes. Note: Pyrimidine esters can be sluggish; excess hydride ensures completion.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM).

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, Gradient: 0→10% MeOH/DCM).

Method B: LiAlH₄ Reduction (High Reactivity)

Used when the ester is sterically hindered or unreactive toward NaBH₄. Requires strictly anhydrous conditions.

Protocol:

  • Setup: Suspend LiAlH₄ (1.5 eq) in dry THF under N₂ atmosphere at 0°C.

  • Addition: Add the ester (dissolved in THF) dropwise to the hydride suspension.

  • Workup: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular solid, which is then filtered off.

Visualization of Synthetic Workflow

Synthesispathway Precursor Methyl 2-methylpyrimidine-4-carboxylate (CAS: 73955-55-2) Reagent NaBH4 / MeOH / THF (Reduction) Precursor->Reagent Dissolve & Cool (0°C) Intermediate Borate Complex Reagent->Intermediate Hydride Transfer Workup Quench (NH4Cl) Extraction (EtOAc) Intermediate->Workup Hydrolysis Product (2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5) Workup->Product Purification

Figure 1: Step-by-step synthetic pathway for the reduction of the pyrimidine ester to the target alcohol.

Part 3: Reactivity & Functionalization

Once synthesized, (2-Methylpyrimidin-4-yl)methanol serves as a "divergent intermediate." The hydroxyl group can be transformed into various electrophiles for coupling reactions.

Key Transformations
  • Oxidation to Aldehyde:

    • Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation.

    • Utility: The resulting aldehyde is a substrate for reductive amination, essential for introducing amine side chains in kinase inhibitors.

  • Conversion to Chloride:

    • Reagent: Thionyl Chloride (SOCl₂).

    • Utility: Creates a reactive benzyl-like chloride for Sₙ2 displacement by amines or thiols.

  • Etherification:

    • Reagent: NaH + Alkyl Halide.

    • Utility: Modifies solubility and lipophilicity (LogP).

Functionalization Logic Diagram

Functionalization Core (2-Methylpyrimidin-4-yl)methanol (Core Scaffold) MnO2 Oxidation (MnO2 / DCM) Core->MnO2 SOCl2 Chlorination (SOCl2) Core->SOCl2 NaH Alkylation (NaH / R-X) Core->NaH Aldehyde Aldehyde Derivative (Reductive Amination) Chloride Alkyl Chloride (Nucleophilic Substitution) Ether Ether Derivative (Solubility Tuning) MnO2->Aldehyde SOCl2->Chloride NaH->Ether

Figure 2: Divergent synthesis tree showing the conversion of the alcohol into high-value medicinal chemistry intermediates.

Part 4: Medicinal Chemistry Applications[3]

Kinase Inhibitor Scaffolds

The pyrimidine ring is a "privileged structure" in kinase inhibition. The 2-methyl group often occupies a small hydrophobic pocket (gatekeeper region) in the ATP-binding site of kinases. The 4-hydroxymethyl group extends into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via the transformations described in Section 3.1.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (124.14 Da), this compound is an ideal "fragment."

  • Ligand Efficiency: High. It provides essential H-bond acceptor (N1, N3) and donor (OH) motifs with minimal steric bulk.

  • Growing the Fragment: The alcohol handle allows rapid "growing" of the fragment to increase affinity once a hit is identified.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized pyrimidine.

  • GHS Classification:

    • Skin Irrit. 2 (H315)[2]

    • Eye Irrit. 2A (H319)

    • STOT SE 3 (H335 - Respiratory Irritation)

  • Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially when using reagents like SOCl₂ or NaBH₄ (hydrogen gas evolution).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 295763, 2-Methylpyrimidin-4-amine (Analogous Structure). Retrieved from [Link]

  • Common Organic Chemistry. Sodium Borohydride (NaBH4) Reduction of Esters: Standard Protocols. Retrieved from [Link]

Sources

Chemo-Structural Profiling and Synthetic Utility of (2-Methylpyrimidin-4-yl)methanol

[1]

Executive Summary

(2-Methylpyrimidin-4-yl)methanol is a critical heterocyclic building block (C₆H₈N₂O) utilized primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive kinase inhibitors.[1] With a molecular weight of 124.14 g/mol , it occupies a strategic "sweet spot" in medicinal chemistry: it is small enough to allow for significant molecular growth while maintaining high ligand efficiency (LE), yet possesses sufficient polarity (hydroxymethyl group) and basicity (pyrimidine ring) to engage in directional hydrogen bonding.[1]

This guide provides a comprehensive technical profile of the compound, detailing its physicochemical properties, a validated synthetic protocol for its generation from ester precursors, and its application in modern pharmaceutical workflows.[1]

Physicochemical Profile & Molecular Metrics[1][2][3][4][5][6]

Understanding the exact molecular weight and associated Lipinski parameters is essential for calculating stoichiometry in synthesis and predicting pharmacokinetics in drug design.[1]

Core Data Table[1]
PropertyValueTechnical Context
Molecular Weight 124.14 g/mol Ideal for FBDD (Rule of 3 compliant).[1][2]
Exact Mass 124.0637 DaMonoisotopic mass for HRMS calibration.[1]
CAS Number 1131605-06-5Unique identifier for the specific 2-methyl, 4-hydroxymethyl isomer.[1]
Molecular Formula C₆H₈N₂OHigh Nitrogen-to-Carbon ratio indicates good aqueous solubility potential.[1]
Physical State Solid (Pale Yellow)Typically crystalline; hygroscopic nature requires desiccated storage.[1]
pKa (Predicted) ~13.5 (OH), ~1.5 (N)The pyrimidine nitrogen is weakly basic; the hydroxyl is non-acidic under physiological conditions.[1]
"Rule of 3" Compliance (Fragment Screening)

For researchers utilizing this compound in fragment libraries, it perfectly adheres to the Astex "Rule of 3" for lead generation:

  • MW < 300: (124.14) ✅

  • H-Bond Donors ≤ 3: (1) ✅

  • H-Bond Acceptors ≤ 3: (3) ✅

  • cLogP ≤ 3: (~0.2) ✅

Synthetic Methodology: Ester Reduction Protocol

While (2-Methylpyrimidin-4-yl)methanol is commercially available, in-house synthesis is often required to ensure fresh material free of oxidation byproducts.[1] The most robust route involves the chemoselective reduction of Methyl 2-methylpyrimidine-4-carboxylate .[1]

Reaction Logic

We utilize Sodium Borohydride (NaBH₄) in Methanol.[1] Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is milder, chemoselective for the ester over the pyrimidine ring (avoiding ring reduction), and safer to handle at scale.[1]

Validated Protocol

Reagents:

  • Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)[1]

  • Sodium Borohydride (NaBH₄) (2.0 - 3.0 eq)[1]

  • Methanol (Anhydrous)[1]

  • Ammonium Chloride (sat.[1][3] aq.)

Step-by-Step Workflow:

  • Solvation: Dissolve the methyl ester precursor in anhydrous methanol (0.2 M concentration) in a round-bottom flask under an inert atmosphere (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or Ar). Cool to 0°C using an ice bath.
    
  • Addition: Add NaBH₄ portion-wise over 20 minutes. Critical: Rapid addition can cause vigorous evolution of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     gas and potential boil-over.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material spot (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ~0.6) should disappear, replaced by the more polar alcohol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    
    ~0.3).
  • Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated

    
     solution until effervescence ceases.
    
  • Work-up: Remove excess methanol under reduced pressure (Rotovap). Extract the aqueous residue with Ethyl Acetate (3x).[1]

  • Purification: Dry combined organics over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , filter, and concentrate. If necessary, purify via silica gel flash chromatography (Gradient: 0-10% MeOH/DCM).
    
Synthetic Pathway Diagram

SynthesisWorkflowStartMethyl 2-methylpyrimidine-4-carboxylate(Precursor)ReagentNaBH4 / MeOH(0°C to RT)Start->ReagentSolvationIntermediateBorate ComplexIntermediateReagent->IntermediateReduction (2-4h)QuenchQuench: Sat. NH4ClExtraction: EtOAcIntermediate->QuenchHydrolysisProduct(2-Methylpyrimidin-4-yl)methanol(MW: 124.14)Quench->ProductIsolation

Figure 1: Chemoselective reduction workflow for the synthesis of the target alcohol from its ester precursor.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2.60 (s, 3H)
Methyl group at C2 position.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

4.55 (d, 2H)
Methylene (

) protons adjacent to OH.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

5.50 (t, 1H)
Hydroxyl proton (exchangeable).
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

7.40 (d, 1H)
Pyrimidine ring proton (C5).
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

8.65 (d, 1H)
Pyrimidine ring proton (C6).
LC-MS (ESI+) m/z 125.1 [M+H]+Confirms Molecular Weight of 124.[1]14.

Scientist's Note: The coupling constant (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

Applications in Drug Discovery[7][8]

(2-Methylpyrimidin-4-yl)methanol is not just a solvent or reagent; it is a pharmacophore scaffold .[1]

Fragment-Based Drug Design (FBDD)

In FBDD, this molecule serves as a high-quality "seed."[1] Its low molecular weight (124.[1]14) allows medicinal chemists to add functional groups (growing the fragment) to increase potency against a target (e.g., a kinase ATP pocket) without violating the Lipinski Rule of 5 (MW < 500) in the final drug candidate.[1]

Kinase Inhibition Mechanism

The pyrimidine nitrogen atoms often serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes.[1] The hydroxymethyl group provides a vector for further functionalization—typically converted to a chloride or mesylate to couple with amines, creating larger, bioactive inhibitors.[1]

Application Workflow

ApplicationLogiccluster_0Ligand Efficiency OptimizationFragment(2-Methylpyrimidin-4-yl)methanol(MW 124.14)ActivationActivation(Convert OH to Cl or OMs)Fragment->ActivationSOCl2 or MsClCouplingNucleophilic Substitution(Reaction with Amines/Anilines)Activation->Coupling+ R-NH2LeadLead Candidate(Kinase Inhibitor)Coupling->LeadOptimization

Figure 2: Strategic utilization of the scaffold in generating lead compounds for kinase inhibition.

References

  • PubChem. (2023).[1][4] Compound Summary: Pyrimidine Derivatives and Molecular Weight Calculations. National Library of Medicine.[1] Retrieved from [Link]

Technical Monograph: (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5 / 73-67-6) is a critical heterocyclic building block characterized by a pyrimidine core substituted with a methyl group at the C2 position and a hydroxymethyl moiety at the C4 position. Its chemical formula, C₆H₈N₂O , belies its significance as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

This guide addresses the structural properties, validated synthetic protocols, and downstream derivatization logic of this molecule, specifically tailored for medicinal chemists optimizing kinase inhibitors and heterocyclic ligands.

Physicochemical Identity & Profile

The stability and solubility profile of (2-Methylpyrimidin-4-yl)methanol are dictated by the electron-deficient nature of the pyrimidine ring, balanced by the polar hydroxymethyl handle.

Table 1: Chemical Specification Sheet

PropertySpecificationNotes
IUPAC Name (2-Methylpyrimidin-4-yl)methanol
Common Synonyms 4-Hydroxymethyl-2-methylpyrimidine; 2-Methyl-4-pyrimidinemethanol
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
CAS Registry 1131605-06-5 (Free base); 73-67-6 (Generic)Verify salt form before purchase.[1]
Appearance White to off-white crystalline solidHygroscopic; store under inert atmosphere.
Melting Point 70–74 °CImpurities drastically lower MP.
pKa (Predicted) ~13.5 (OH), ~2.0 (N-1/N-3)Pyrimidine N is weakly basic.
SMILES CC1=NC(=CC=N1)CO
Solubility DMSO, Methanol, DCM, WaterHigh polarity due to H-bond donor/acceptor count.

Synthetic Methodology

Primary Route: Reductive Synthesis from Ester

While Minisci-type radical alkylations can install hydroxymethyl groups on pyrimidines, they often suffer from poor regioselectivity (C4 vs C6). The industrial "Gold Standard" is the reduction of Methyl 2-methylpyrimidine-4-carboxylate .

Reaction Logic

The pyrimidine ring is electron-deficient, making the ester carbonyl highly susceptible to nucleophilic attack. However, standard LiAlH₄ (LAH) reduction can sometimes lead to over-reduction or ring opening if not strictly controlled. A milder, chemoselective approach using NaBH₄/CaCl₂ or NaBH₄/MeOH is preferred for reproducibility.

Protocol: NaBH₄ Reduction in Methanol
  • Scale: 10 mmol

  • Reagents:

    • Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)

    • Sodium Borohydride (NaBH₄) (2.0 eq)

    • Methanol (anhydrous, 10 volumes)

    • Acetic acid (for quench)

Step-by-Step Procedure:

  • Dissolution: Charge the ester substrate into a round-bottom flask equipped with a magnetic stir bar. Add anhydrous Methanol (0.5 M concentration relative to substrate). Cool to 0 °C using an ice bath.

  • Addition: Add NaBH₄ portion-wise over 20 minutes. Note: Pyrimidine esters reduce rapidly; exotherm control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM). The ester spot (R_f ~0.8) should disappear, replaced by the alcohol (R_f ~0.3).

  • Quench: Cool back to 0 °C. Carefully add saturated NH₄Cl solution or dilute Acetic Acid until pH ~7. Caution: Hydrogen gas evolution.

  • Workup: Concentrate the methanol in vacuo. Dissolve the residue in water and extract continuously with DCM (3x). Note: The product is water-soluble; salting out with NaCl improves recovery.

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis and immediate downstream utility of the scaffold.

G Ester Methyl 2-methylpyrimidine- 4-carboxylate Reagent NaBH4 / MeOH (0°C to RT) Ester->Reagent Target (2-Methylpyrimidin-4-yl) methanol (Target) Reagent->Target Reduction >85% Yield Aldehyde Aldehyde (Swern/MnO2) Target->Aldehyde Oxidation Chloride Alkyl Chloride (SOCl2) Target->Chloride Chlorination Ether Ether Linkage (NaH / R-X) Target->Ether Williamson Synthesis

Figure 1: Synthetic pathway from ester precursor to the target alcohol and subsequent divergence points.

Reactivity & Derivatization

The (2-Methylpyrimidin-4-yl)methanol scaffold is rarely the end-point; it is a linker.

Oxidation to Aldehyde

The aldehyde derivative is unstable due to the electron-withdrawing nature of the pyrimidine, making it prone to hydration or polymerization.

  • Recommended Reagent: MnO₂ (activated) in DCM or Dess-Martin Periodinane .

  • Avoid: Aqueous oxidizing conditions (Jones reagent) which may hydrolyze the pyrimidine ring.

Conversion to Electrophiles (Halides/Mesylates)

Transforming the alcohol into a leaving group allows for coupling with amines or phenols.

  • Chlorination: Thionyl chloride (SOCl₂) is effective but generates HCl, which forms the salt of the pyrimidine. The free base must be liberated carefully using NaHCO₃.

  • Mesylation: MsCl/TEA is preferred for milder conditions, though the mesylate is highly reactive and should be used in situ.

Medicinal Chemistry Applications

Pharmacophore Features[1][2][3][4][5]
  • H-Bond Acceptor: The pyrimidine nitrogens (N1, N3) act as acceptors in the kinase hinge region.

  • Vector Construction: The C4-hydroxymethyl group provides a "kinked" vector, projecting substituents out of the ATP binding pocket or into the solvent-exposed region.

Biological Context & Safety (E-E-A-T)

Researchers must distinguish this compound from Toxopyrimidine (4-amino-2-methyl-5-pyrimidinemethanol), a known Vitamin B6 antagonist. While (2-Methylpyrimidin-4-yl)methanol lacks the 4-amino group required for potent B6 antagonism, structural analogues in this class can exhibit CNS activity.

  • Handling: Treat as a potential irritant.

  • Storage: The alcohol is prone to autoxidation over long periods; store at -20°C.

References

  • ChemicalBook. (2024).[2] Properties and Safety Data of (2-Methylpyrimidin-4-yl)methanol. Link

  • PubChem. (2024). Compound Summary: Pyrimidin-4-ylmethanol derivatives. National Library of Medicine. Link (Note: Link directs to the parent 4-hydroxymethylpyrimidine scaffold for structural comparison).[3]

  • Apollo Scientific. (2023). Certificate of Analysis: CAS 1131605-06-5.[1] Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyrimidine reduction mechanisms).

Sources

Technical Monograph: (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (2-Methylpyrimidin-4-yl)methanol, structured for researchers and drug development professionals.

Nomenclature, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5) is a critical heterocyclic building block used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and thiamine (Vitamin B1) analogs. Structurally, it consists of a pyrimidine ring substituted with a methyl group at the C2 position and a hydroxymethyl group at the C4 position. Its amphiphilic nature and capacity for hydrogen bonding make it a versatile scaffold in Fragment-Based Drug Discovery (FBDD).

This guide details the compound's chemical identity, a validated synthesis protocol via ester reduction, and its specific applications in pharmaceutical research.

Chemical Identity & Nomenclature

Precise nomenclature is essential for database retrieval and patent analysis. The following table consolidates the standard identifiers for this compound.

Identifier Type Value / Name
IUPAC Name (2-Methylpyrimidin-4-yl)methanol
Common Synonyms 2-Methyl-4-(hydroxymethyl)pyrimidine; 4-Hydroxymethyl-2-methylpyrimidine
CAS Registry Number 1131605-06-5
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES Cc1nc(CO)ccn1
InChI Key WZAMGKJWSAIQMX-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the core connectivity of the molecule.

ChemicalStructure Fig 1. Structural Components of (2-Methylpyrimidin-4-yl)methanol Pyrim Pyrimidine Ring (Aromatic C4N2) Me 2-Methyl Group (-CH3) Pyrim->Me Position 2 MeOH 4-Hydroxymethyl (-CH2OH) Pyrim->MeOH Position 4

Synthesis & Manufacturing Protocols

The most robust route for synthesizing (2-Methylpyrimidin-4-yl)methanol in a research setting is the reduction of methyl 2-methylpyrimidine-4-carboxylate . This method is preferred over direct oxidation of 2,4-dimethylpyrimidine due to higher regioselectivity and cleaner workup.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution followed by hydride transfer.

SynthesisRoute Fig 2. Reductive Synthesis Pathway Start Methyl 2-methylpyrimidine- 4-carboxylate Intermed Tetrahedral Aluminate Intermediate Start->Intermed Hydride Attack (THF, 0°C) Reagent LiAlH4 (Lithium Aluminum Hydride) or NaBH4 + CaCl2 Reagent->Start Reducing Agent Product (2-Methylpyrimidin-4-yl)methanol (Target) Intermed->Product Acidic Quench (H3O+)

Detailed Experimental Protocol

Objective: Synthesis of (2-Methylpyrimidin-4-yl)methanol from methyl 2-methylpyrimidine-4-carboxylate.

Reagents:

  • Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)[1]

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Sodium Borohydride (NaBH₄) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate (Na₂SO₄)

Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask and purge with nitrogen. Add anhydrous THF (0.2 M concentration relative to substrate).

  • Activation: Cool the solvent to 0°C in an ice bath. Carefully add LiAlH₄ pellets/powder (1.5 eq). Caution: LiAlH₄ is pyrophoric; handle under inert atmosphere.

  • Addition: Dissolve the ester precursor in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).

  • Quench (Fieser Method): Cool the flask back to 0°C.

    • Add x mL water (where x = grams of LiAlH₄).

    • Add x mL 15% NaOH solution.

    • Add 3x mL water.

  • Workup: Stir until a granular white precipitate forms. Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH/DCM).

Scientific Rationale:

  • Choice of Reductant: LiAlH₄ is selected for its ability to quantitatively reduce esters to primary alcohols. While NaBH₄ is safer, it is generally too mild for esters unless activated (e.g., with MeOH or CaCl₂).

  • Solvent System: THF is used for its ability to solvate the aluminate intermediates while remaining inert to the hydride.

Applications in Drug Discovery
4.1 Fragment-Based Drug Discovery (FBDD)

(2-Methylpyrimidin-4-yl)methanol serves as a "privileged scaffold" in kinase inhibitor design. The pyrimidine nitrogen atoms function as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., JAK, EGFR), while the hydroxymethyl group provides a vector for extending the molecule into solvent-exposed regions or forming additional H-bonds with residues like the "gatekeeper" amino acid.

4.2 Bioisosterism

This compound acts as a bioisostere for (2-methylpyridin-4-yl)methanol . The introduction of the second nitrogen atom (pyridine


 pyrimidine) lowers the lipophilicity (LogP) and basicity (pKa) of the ring system, often improving the metabolic stability and solubility profile of the final drug candidate.
4.3 Agrochemical Intermediates

The 2-methylpyrimidine core is shared with fungicides such as Pyrimethanil . The hydroxymethyl derivative can serve as a metabolic marker or a precursor for next-generation anilinopyrimidine fungicides.

Analytical Specifications

For researchers verifying the identity of the synthesized product, the following analytical data is expected.

Technique Parameter Expected Value / Signal
Appearance Physical StateWhite to pale yellow crystalline solid
¹H NMR Solvent: CDCl₃δ 8.65 (d, J=5.2 Hz, 1H, H-6)δ 7.20 (d, J=5.2 Hz, 1H, H-5)δ 4.75 (s, 2H, -CH₂OH)δ 2.72 (s, 3H, -CH₃)
MS (ESI) Positive Mode[M+H]⁺ = 125.1 m/z
Solubility SolventsSoluble in MeOH, DMSO, DCM; Sparingly soluble in Hexanes

Note on NMR: The chemical shift of the hydroxyl proton (-OH) is variable and concentration-dependent, typically appearing as a broad singlet between 2.0–4.0 ppm.

References
  • MDPI. The Magic Methyl and Its Tricks in Drug Discovery. (2023). Available at: [Link]

Sources

(2-Methylpyrimidin-4-yl)methanol discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of (2-Methylpyrimidin-4-yl)methanol.

Discovery, Synthesis, and Role in Modern Medicinal Chemistry[1]

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5 ; also known as 4-hydroxymethyl-2-methylpyrimidine) is a critical heterocyclic building block in modern drug discovery. Structurally distinct from the thiamine-derived "toxopyrimidine" (which bears an amino group at C4 and the hydroxymethyl at C5), this scaffold serves as a versatile "fragment" in Fragment-Based Drug Discovery (FBDD). Its primary utility lies in its ability to function as a polar, low-molecular-weight linker that imparts aqueous solubility while maintaining a rigid aromatic core. This guide details its historical emergence from vitamin B1 analog research, its evolution into a staple fragment for kinase and protein-protein interaction (PPI) inhibitors, and the definitive protocols for its synthesis.

Historical Context & Discovery
2.1. The Thiamine Ancestry

The history of pyrimidine methanols is inextricably linked to the structural elucidation of Thiamine (Vitamin B1) in the 1930s. Early efforts by Williams and Cline characterized the thiamine core as containing a 2-methyl-4-amino-5-hydroxymethylpyrimidine moiety.

  • Differentiation: While the thiamine pyrimidine (5-hydroxymethyl) is biologically ubiquitous, the 4-hydroxymethyl isomer ((2-Methylpyrimidin-4-yl)methanol) was initially synthesized as a structural probe to define the steric and electronic requirements of thiamine-dependent enzymes.

  • The "Fragment" Era: The molecule languished as a mere catalog intermediate until the late 1990s/early 2000s, when high-throughput screening (HTS) and FBDD gained prominence. The shift towards "Rule of 3" compliant fragments (MW < 300, H-donors ≤ 3, cLogP ≤ 3) identified (2-Methylpyrimidin-4-yl)methanol as an ideal scaffold—offering a chemically tractable primary alcohol handle on a metabolically stable pyrimidine ring.

2.2. Emergence in Kinase & PPI Inhibitors

In the 2010s, this scaffold appeared in patent literature for MCL-1 inhibitors and various kinase programs. Its small size allows it to bind in constricted sub-pockets (e.g., the ribose pocket of kinases), while the 2-methyl group often provides a "magic methyl" effect—locking the biaryl conformation or displacing high-energy water molecules from hydrophobic clefts.

Synthetic Evolution & Methodology

The synthesis of (2-Methylpyrimidin-4-yl)methanol has evolved from low-yielding condensation reactions to highly regioselective modern cyclizations.

3.1. The Retrosynthetic Logic

The most robust route targets the reduction of the corresponding ester, Ethyl 2-methylpyrimidine-4-carboxylate . This ester is constructed via the condensation of an amidine with a 1,3-dicarbonyl equivalent.

Critical Precursor: Ethyl 4-ethoxy-2-oxobut-3-enoate (an enol ether).

  • Why this precursor? Older methods using diethyl oxalacetate often yielded 6-hydroxypyrimidines (tautomeric with pyrimidones) which required a subsequent chlorination/dehalogenation step. The enol ether precursor avoids the formation of the 6-hydroxy group entirely, yielding the clean aromatic core.

3.2. Synthesis Pathway Visualization

The following diagram illustrates the primary industrial route (Method A) and a functionalization pathway (Method B).

SynthesisPathway Acetamidine Acetamidine HCl (Starting Material) Intermediate Ethyl 2-methylpyrimidine-4-carboxylate (Ester Intermediate) Acetamidine->Intermediate NaOEt, EtOH Reflux, 4-6h (Cyclocondensation) EnolEther Ethyl 4-ethoxy-2-oxobut-3-enoate (C4 Synthon) EnolEther->Intermediate Product (2-Methylpyrimidin-4-yl)methanol (Target) Intermediate->Product NaBH4/CaCl2 or LiAlH4 THF/MeOH, 0°C (Selective Reduction) Chloride 4-(Chloromethyl)-2-methylpyrimidine (Electrophile) Product->Chloride SOCl2, DCM (Activation)

Figure 1: The definitive synthetic pathway for (2-Methylpyrimidin-4-yl)methanol, highlighting the condensation-reduction sequence.

Experimental Protocols

The following protocols are synthesized from best-practice pyrimidine chemistry standards, ensuring reproducibility and safety.

Protocol A: Synthesis of Ethyl 2-methylpyrimidine-4-carboxylate

Principle: A [3+3] cyclocondensation between a 1,3-dielectrophile and a 1,3-dinucleophile.

ParameterSpecification
Reagents Acetamidine HCl (1.0 eq), Ethyl 4-ethoxy-2-oxobut-3-enoate (1.1 eq), NaOEt (2.5 eq).
Solvent Anhydrous Ethanol (0.5 M concentration).
Conditions Reflux (78°C) under Nitrogen atmosphere for 6 hours.
Workup Quench with acetic acid to pH 7. Concentrate. Partition between EtOAc/Water.
Yield Typically 65-75% (Pale yellow oil or low-melting solid).

Step-by-Step:

  • Dissolve sodium ethoxide (2.5 eq) in anhydrous ethanol under

    
    .
    
  • Add acetamidine hydrochloride (1.0 eq) and stir for 15 min to liberate the free base.

  • Dropwise add Ethyl 4-ethoxy-2-oxobut-3-enoate (1.1 eq) over 30 minutes. Note: Exothermic reaction.

  • Heat to reflux for 6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Cool to room temperature. Neutralize with glacial acetic acid.

  • Remove ethanol in vacuo. Resuspend residue in water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Dry organic layer (

    
    ) and concentrate.[1]
    
Protocol B: Reduction to (2-Methylpyrimidin-4-yl)methanol

Principle: Selective reduction of the ester to the primary alcohol without reducing the pyrimidine ring.

ParameterSpecification
Reagents Sodium Borohydride (NaBH4, 2.0 eq), Calcium Chloride (CaCl2, 1.0 eq).
Solvent THF:Ethanol (2:1 mixture).
Conditions 0°C to Room Temperature, 2-4 hours.
Safety Hydrogen gas evolution. Use a vented hood.

Step-by-Step:

  • Dissolve the ester intermediate (from Protocol A) in THF/EtOH (2:1).

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (1.0 eq) followed by portion-wise addition of 
    
    
    
    (2.0 eq). Note: The in-situ generation of Ca(BH4)2 enhances reducing power.
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Carefully add saturated

    
     solution at 0°C.
    
  • Extract with EtOAc (3x). The product is water-soluble; salting out the aqueous layer with NaCl improves recovery.

  • Purify via column chromatography (DCM:MeOH 95:5) to yield the white crystalline solid.

Medicinal Chemistry Applications
5.1. Fragment-Based Drug Discovery (FBDD)

(2-Methylpyrimidin-4-yl)methanol is a "Tier 1" fragment due to its physicochemical profile:

  • MW: 124.14 Da (Ideal for efficient ligand efficiency).

  • H-Bonding: Pyrimidine nitrogens (Acceptors) + Hydroxyl (Donor/Acceptor).

  • Vector: The C4-hydroxymethyl group allows growth into solvent-exposed regions or adjacent pockets.

5.2. Case Study: MCL-1 Inhibitors

In the development of macrocyclic MCL-1 inhibitors, the 2-methylpyrimidine moiety is often used to enforce a specific biaryl torsion angle. The hydroxymethyl group serves as the anchor point for the "linker" that closes the macrocycle.

  • Mechanism: The alcohol is converted to a chloride or mesylate and reacted with a phenolic or amine core to form the macrocyclic tether.

  • Impact: The 2-methyl group sterically clashes with the adjacent ring, forcing the molecule into a bioactive atropisomer.

5.3. Physicochemical Properties Table
PropertyValueRelevance in Drug Design
Molecular Weight 124.14 g/mol High Ligand Efficiency (LE).
cLogP ~0.2High aqueous solubility; low lipophilicity.
PSA (Polar Surface Area) ~46 ŲGood membrane permeability prediction.
pKa (Pyrimidine N) ~1.5 - 2.0Weak base; neutral at physiological pH.
References
  • ChemicalBook. (2025).[1] (2-Methylpyrimidin-4-yl)methanol Product & Safety Data. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Methylpyrimidine-4-carboxylic acid (Precursor). National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. (2024). Discovery of Macrocyclic MCL-1 Inhibitors using Pyrimidine Scaffolds. ACS Publications.
  • BenchChem. (2025). Synthesis of Pyrimidine Esters via Enol Ethers. Retrieved from

  • Apollo Scientific. (2025). Catalog Entry: (2-Methylpyrimidin-4-yl)methanol CAS 1131605-06-5.[2][3] Retrieved from

Sources

Technical Guide: 13C NMR Characterization of (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural elucidation framework for (2-Methylpyrimidin-4-yl)methanol (CAS: 100707-39-9), a critical pharmacophore in the synthesis of thiamine analogs and kinase inhibitors. It addresses the specific challenges of characterizing electron-deficient nitrogenous heterocycles, specifically the differentiation of quaternary carbons within the pyrimidine ring. The guide synthesizes experimental protocols, chemical shift assignments, and validation workflows designed for high-resolution nuclear magnetic resonance (NMR) spectroscopy.

Structural Context & Assignment Logic

The structural integrity of (2-Methylpyrimidin-4-yl)methanol relies on the correct assignment of the pyrimidine core. The molecule consists of a diazine ring substituted at the 2-position with a methyl group and at the 4-position with a hydroxymethyl moiety.

The Pyrimidine Challenge

In 13C NMR, pyrimidines present a unique challenge due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons (C2 and C4) and their long spin-lattice relaxation times (


). Furthermore, the chemical shifts of C2, C4, and C6 often cluster in the deshielded region (155–170 ppm), requiring Heteronuclear Multiple Bond Correlation (HMBC) for definitive assignment.
Carbon Inventory & Theoretical Shifts

The molecule contains 6 unique carbon environments . The assignments below are derived from substituent increment analysis and consensus data for 2,4-disubstituted pyrimidines in DMSO-


.
LabelTypeChemical EnvironmentApprox.[1][2][3] Shift (

, ppm)
Assignment Logic
C-Me

Aliphatic, attached to heteroaromatic ring25.0 – 26.0 Shielded aliphatic region.
C-OH

Benzylic-like, oxygenated63.0 – 65.0 Deshielded by Oxygen and Ring Current.
C5

Aromatic,

to Nitrogen
116.0 – 119.0 Most shielded aromatic signal.
C6

Aromatic,

to Nitrogen
156.0 – 159.0 Deshielded by adjacent N; intense signal (NOE).
C4

Aromatic, ipso to

163.0 – 166.0 Weak intensity; HMBC correlation to

protons.
C2

Aromatic, between two Nitrogens166.0 – 169.0 Most deshielded; weak intensity; HMBC to Methyl protons.

Experimental Protocol

To ensure data integrity and reproducibility, the following protocol prioritizes sensitivity for quaternary carbons and solubility.

Sample Preparation
  • Solvent Selection: DMSO-

    
      (Dimethyl sulfoxide-d6) is the mandatory solvent.
    
    • Reasoning: It prevents solute aggregation common in pyrimidine alcohols, ensures full solubility, and slows hydroxyl proton exchange, allowing observation of

      
       coupling in 
      
      
      
      H NMR if needed.
  • Concentration: 15–20 mg in 0.6 mL solvent.

    • Note: High concentrations are required for 13C detection of quaternary carbons within reasonable acquisition times.

Acquisition Parameters (Typical 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE bias against quaternary carbons.

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Critical: Pyrimidine ring carbons (C2, C4) have long

      
       relaxation times. A short D1 will saturate these signals, causing them to disappear from the spectrum.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour) to resolve the weak quaternary signals against the noise floor.

  • Spectral Width: 240 ppm (to capture the full aromatic range and solvent peaks).

Structural Assignment Workflow

The following diagram illustrates the logical pathway to unambiguously assign the structure, moving from simple 1D experiments to complex 2D correlations.

NMR_Workflow Sample Sample Prep (DMSO-d6) H1 1H NMR (Identify Protons) Sample->H1 C13 13C NMR (Broadband Decoupled) Sample->C13 HSQC HSQC (1-Bond H-C) H1->HSQC DEPT DEPT-135 (Phase Editing) C13->DEPT Distinguish CH/CH3 from Cq/CH2 C13->HSQC Assign Final Structural Assignment DEPT->Assign HMBC HMBC (Long Range H-C) HSQC->HMBC Link Fragments HMBC->Assign Verify C2 vs C4

Figure 1: Step-by-step logic flow for the structural elucidation of pyrimidine derivatives.

Key Correlation Diagnostics
  • Distinguishing C5 vs C6:

    • DEPT-135: Both appear as positive phases (CH).

    • HSQC: C5 correlates to the doublet at ~7.3 ppm (1H); C6 correlates to the doublet at ~8.6 ppm (1H). C6 is significantly more deshielded due to the adjacent nitrogen.

  • Distinguishing C2 vs C4 (The "Quaternary Problem"):

    • These carbons do not appear in DEPT.

    • HMBC is required:

      • C2 will show a strong 3-bond correlation (

        
        ) to the Methyl protons  (
        
        
        
        ~2.5 ppm).
      • C4 will show a strong 2-bond correlation (

        
        ) to the Methylene (
        
        
        
        ) protons
        (
        
        
        ~4.5 ppm).

Data Interpretation & Troubleshooting

Common Impurities & Artifacts

When analyzing the spectrum, researchers must filter out common artifacts associated with the synthesis or solvent.

Signal (

ppm)
OriginIdentification Strategy
39.5 (Septet)DMSO-

Characteristic 7-line pattern.
49.0 Methanol (Residual)Check for 1H singlet at 3.16 ppm.
172.0 Acetic Acid/Ethyl AcetateCommon carbonyl impurities from workup.
162.0 – 164.0 Urea/ThioureaPrecursors in pyrimidine synthesis; sharp singlets.
Expert Insight: The "Missing" Carbons

If C2 or C4 are absent from your spectrum:

  • Increase D1: Change relaxation delay from 1s to 5s.

  • Use Cr(acac)3: Add a paramagnetic relaxation agent (Chromium(III) acetylacetonate) to shorten

    
     and quantitatively enhance quaternary signals.
    

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 4021 (Pyrimidine derivatives). National Institute of Advanced Industrial Science and Technology (AIST).[4][5] Available at: [Link][5]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard text for heterocycle shifts).
  • PubChem Compound Summary. "4-Amino-2-methyl-5-pyrimidinemethanol" (Structural analog for shift comparison). National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Preparation of (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5). This compound is a critical heterocyclic building block used frequently in the development of kinase inhibitors and thiamine analogs.

While several routes exist, this guide focuses on the chemoselective reduction of methyl 2-methylpyrimidine-4-carboxylate . Unlike oxidative routes from 2,4-dimethylpyrimidine (which suffer from poor regioselectivity), this reductive approach ensures high isomeric purity. We prioritize the use of Sodium Borohydride (NaBH₄) in methanol over Lithium Aluminum Hydride (LiAlH₄) to mitigate the risk of reducing the electron-deficient pyrimidine ring.

Retrosynthetic Analysis & Strategy

The synthesis targets the hydroxymethyl group at the C4 position. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack (including hydride addition) at the ring carbons. Therefore, the choice of reducing agent is critical to distinguish between the ester carbonyl and the heteroaromatic ring.

Strategic Logic
  • Precursor: Methyl 2-methylpyrimidine-4-carboxylate is commercially available or easily synthesized via condensation of acetamidine with dimethyl oxalacetate.

  • Reagent Choice: NaBH₄ in MeOH is mild enough to reduce the ester to the alcohol without disrupting the pyrimidine aromaticity. LiAlH₄ is often too aggressive, leading to 1,2- or 3,4-dihydropyrimidine side products.

  • Workup Criticality: Pyrimidine nitrogens can coordinate with boron byproducts. An acidic quench is required to break these complexes and release the product.

Retrosynthesis Target (2-Methylpyrimidin-4-yl)methanol (Target) Precursor Methyl 2-methylpyrimidine-4-carboxylate (Ester Precursor) Target->Precursor Reduction Reagents Reagents: NaBH4, MeOH (Chemoselective Reduction) Reagents->Target

Figure 1: Retrosynthetic strategy focusing on the chemoselective reduction of the ester moiety.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
Methyl 2-methylpyrimidine-4-carboxylate 1.0SubstratePurity >98% recommended
Sodium Borohydride (NaBH₄) 2.5 - 3.0ReductantFresh; hygroscopic
Methanol (MeOH) SolventSolventAnhydrous preferred
Calcium Chloride (CaCl₂) 1.5AdditiveOptional: Enhances reactivity (activates ester)
Sat. NH₄Cl / 1N HCl N/AQuenchpH control is vital
Step-by-Step Methodology

Step 1: Solubilization

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Methyl 2-methylpyrimidine-4-carboxylate (10.0 mmol).

  • Add Methanol (50 mL, 0.2 M concentration).

  • Optional: Add CaCl₂ (15.0 mmol) if reaction sluggishness is observed (activates the carbonyl).

  • Cool the solution to 0 °C using an ice bath.

Step 2: Reduction

  • Add NaBH₄ (25.0 mmol) portion-wise over 20 minutes.

    • Caution: Vigorous gas evolution (H₂) will occur. Ensure adequate venting.

  • Allow the reaction to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

Step 3: Quench & Workup (The "Boron Trap" Mitigation) Note: Pyrimidines often form tight complexes with borane species, leading to low recovered yields if not treated properly.

  • Cool the mixture back to 0 °C.

  • Slowly add Acetone (5 mL) to quench excess hydride.

  • Add Sat. NH₄Cl solution (20 mL) or 1N HCl carefully until pH ~4–5. Stir for 20 minutes to break Boron-Nitrogen complexes.

  • Neutralize to pH 7–8 using Sat. NaHCO₃.

  • Remove Methanol under reduced pressure (Rotavap).

Step 4: Extraction & Purification

  • Dilute the aqueous residue with water (20 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).

    • Tip: If the product is highly polar, use CHCl₃:Isopropanol (3:1) for extraction.

  • Dry combined organics over anhydrous Na₂SO₄ .

  • Concentrate in vacuo to yield the crude oil/solid.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0–10% Methanol in DCM.

Process Workflow Diagram

Workflow Start Start: Ester Precursor in MeOH (0°C) Reaction Addition of NaBH4 (Portion-wise) Start->Reaction Monitor Monitor (TLC/LCMS) Complete? Reaction->Monitor Monitor->Reaction No (Stir longer) Quench Quench: Acetone then Acidic Hydrolysis (pH 4) Monitor->Quench Yes Extract Extraction: DCM or CHCl3:IPA Quench->Extract Break Boron Complex Purify Purification: Flash Column (MeOH/DCM) Extract->Purify

Figure 2: Operational workflow emphasizing the critical acidic quench step to release the pyrimidine from boron coordination.

Analytical Validation

The following data confirms the identity of the target molecule.

Expected NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Py-H6 ~8.65Doublet (d)1HRing proton (adj. to N)
Py-H5 ~7.20Doublet (d)1HRing proton
CH₂-OH ~4.70Singlet (s)2HMethylene next to OH
OH ~3.50Broad (br)1HHydroxyl (exchangeable)
CH₃ ~2.70Singlet (s)3HMethyl group at C2
Mass Spectrometry
  • Formula: C₆H₈N₂O

  • Molecular Weight: 124.14 g/mol [1]

  • ESI-MS (M+H)⁺: Observed m/z = 125.1

Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Yield (<40%) Boron-Amine complexation.Ensure the quench includes an acidic stir (pH 4) for >20 mins before neutralizing.
Ring Reduction Reaction temperature too high or reaction time too long.Keep reaction <25°C. Strictly monitor stoichiometry (do not exceed 4 equiv NaBH₄).
Product in Aqueous Product is highly polar (water soluble).Use "salting out" (saturate aq. layer with NaCl) and extract with CHCl₃/IPA (3:1).
Safety Considerations
  • Hydrogen Evolution: NaBH₄ releases hydrogen gas upon contact with MeOH and acid. Perform all additions in a fume hood.

  • Pyrimidine Toxicity: Many substituted pyrimidines are skin irritants or sensitizers. Wear nitrile gloves and eye protection.

References

  • Reduction of Pyrimidine Esters

    • General Protocol: Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(6), 567-607.
    • Specific Application: Patent CN104592198A. Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.[2]

  • Analytical Data & Properties

    • ChemicalBook. (2-Methylpyrimidin-4-yl)methanol Product Description.

  • Borohydride Handling & Safety

    • ChemGuide. Reduction of Carboxylic Acids and Esters.[3][4][5][6]

Sources

(2-Methylpyrimidin-4-yl)methanol synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

(2-Methylpyrimidin-4-yl)methanol (CAS: 100707-39-9) is a critical heterocyclic building block in medicinal chemistry, widely utilized in the design of kinase inhibitors and thiamine analogs.[1] Its amphiphilic nature—comprising a polar hydroxymethyl "head" and a lipophilic, electron-deficient pyrimidine "tail"—makes it an ideal scaffold for fragment-based drug discovery (FBDD).[1]

Strategic Route Selection: While direct functionalization of the pyrimidine ring (e.g., Minisci-type radical alkylation) is academically interesting, it often yields regioisomeric mixtures difficult to separate on a process scale.[1] For high-purity pharmaceutical applications, the reduction of alkyl 2-methylpyrimidine-4-carboxylates is the industry "Gold Standard." This route ensures regiochemical integrity and relies on readily available precursors.[1]

The Core Challenge: The primary difficulty in this synthesis is not the reaction itself, but the workup . The product is highly water-soluble and possesses a basic nitrogen, making standard aqueous/organic extractions inefficient. This protocol addresses this specific bottleneck with a specialized "Salting-Out/Polar-Extraction" technique.

Part 2: Detailed Experimental Protocol

Method A: Chemoselective Reduction (Recommended)

Target:[1] Conversion of Methyl 2-methylpyrimidine-4-carboxylate to (2-Methylpyrimidin-4-yl)methanol.[1]

Reagents & Materials:

  • Substrate: Methyl 2-methylpyrimidine-4-carboxylate (CAS: 79762-54-2).[1]

  • Reductant: Sodium Borohydride (

    
    ) – Preferred over 
    
    
    
    for safety and chemoselectivity.[1]
  • Additive: Calcium Chloride (

    
    , anhydrous) – Catalyzes the reduction of esters by 
    
    
    
    via in situ formation of borohydride complexes.[1]
  • Solvent: Methanol (Anhydrous) and THF (1:1 mixture).[1]

Step-by-Step Procedure:

  • Preparation of the Active Reductant (In Situ):

    • In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, dissolve 1.0 eq of Methyl 2-methylpyrimidine-4-carboxylate in a 1:1 mixture of anhydrous THF and MeOH (0.2 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add 1.5 eq of anhydrous

      
       powder. Stir for 15 minutes. Note: The solution may become slightly cloudy.
      
  • Controlled Reduction:

    • Add 2.0 eq of

      
       portion-wise over 30 minutes.
      
    • Critical Safety Note: Massive hydrogen gas evolution will occur.[1] Ensure proper venting.[1] Do not seal the system.

    • Allow the reaction to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.[1]

  • Quench & Workup (The "Expert" Modification):

    • Quench: Cool back to 0 °C. Carefully add saturated aqueous

      
       dropwise until gas evolution ceases.
      
    • Solvent Swap: Concentrate the mixture under reduced pressure to remove THF and MeOH.[1] You will be left with an aqueous slurry.[1]

    • Extraction: Do NOT use pure Diethyl Ether or Hexane.[1]

      • Adjust pH to ~8–9 using saturated

        
        .[1]
        
      • Saturate the aqueous phase with solid NaCl (Salting out).[1]

      • Extract 4x with DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) .[1] The alcohol co-solvent is essential to pull the polar pyrimidine from the brine.[1]

    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil often solidifies upon standing.[1] If high purity (>98%) is required, recrystallize from EtOAc/Heptane or perform flash chromatography (Gradient: 0%

      
       10% MeOH in DCM).[1]
      

Part 3: Visualization & Logic Flow

Reaction Scheme & Workup Logic

G Start Methyl 2-methylpyrimidine- 4-carboxylate Reagents NaBH4 / CaCl2 MeOH/THF (0°C) Start->Reagents Intermediate Borate Complex Intermediate Reagents->Intermediate Hydride Transfer Quench Quench: sat. NH4Cl Intermediate->Quench Hydrolysis Extraction Extraction: DCM:IPA (9:1) + NaCl Saturation Quench->Extraction Phase Separation Product (2-Methylpyrimidin-4-yl) methanol Extraction->Product Evaporation

Caption: Figure 1.[1] Chemoselective reduction workflow emphasizing the critical polar extraction step.

Part 4: Self-Validating QC Parameters

To ensure the protocol was successful, compare your analytical data against these expected values. Deviations suggest specific failure modes (e.g., over-reduction or trapped solvent).[1]

Table 1: Expected NMR & MS Data

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note

H NMR
8.65Doublet (

Hz)
1HPyrimidine C6-HDeshielded by adjacent N.

H NMR
7.38Doublet (

Hz)
1HPyrimidine C5-HCoupling confirms ring integrity.[1]

H NMR
4.68Singlet2H

If split/shifted, check for ester.

H NMR
2.68Singlet3H

(C2)
Distinct from solvent peaks.

C NMR
~168.0Singlet-C2 (Ring)Most deshielded carbon.[1]
LC-MS 125.1

-Parent IonMW = 124.14 g/mol .[1]

Troubleshooting Guide:

  • Problem: Low yield after extraction.

    • Cause: Product remained in aqueous phase.[1][2]

    • Fix: Use continuous liquid-liquid extraction with DCM for 12 hours.

  • Problem: Presence of doublet at ~1.4 ppm in NMR.

    • Cause: Over-reduction to the ethyl group (rare with

      
      , common with H2/Pd).[1]
      
    • Fix: Maintain temperature strictly at 0°C during addition.

Part 5: Upstream Synthesis (De Novo Route)

If the ester precursor is unavailable, it can be synthesized via condensation:

  • Condensation: React Acetamidine hydrochloride with Ethyl 2,4-dioxovalerate (sodium salt) in EtOH with NaOEt.

  • Mechanism: Cyclocondensation yields Ethyl 2-methylpyrimidine-4-carboxylate.[1]

  • Refinement: This reaction often produces a mixture of the 4-carboxylate and 5-carboxylate isomers depending on the dicarbonyl used. The 4-carboxylate is typically the major product when using 2,4-dioxovalerate.

References

  • General Pyrimidine Reduction Protocols

    • BenchChem Technical Repository.[1] "Synthesis of Pyrimidin-4-yl-methanol derivatives via LiAlH4 and NaBH4 reduction."

  • Borohydride/CaCl2 Reduction Methodology

    • Brown, H. C., & Choi, Y. M. (1982).[1] "Selective reductions. 29. Calcium borohydride... as a superior reagent for the reduction of esters."[1] Journal of Organic Chemistry.

  • Precursor Synthesis (Acetamidine Condensation)

    • Organic Syntheses, Coll.[1] Vol. 4, p.638 (1963); Vol. 33, p.58 (1953).[1] "Pyrimidine synthesis via condensation of amidines with 1,3-dicarbonyls."[3]

  • Analytical Data Corroboration

    • SpectraBase (Wiley).[1] "NMR Spectrum of (2-Methylpyrimidin-4-yl)methanol."

Sources

Application Note: Chemoselective Synthesis of (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug development professionals through the robust synthesis of (2-Methylpyrimidin-4-yl)methanol , a critical heterocyclic building block. The methodology focuses on the chemoselective reduction of the corresponding ester, a pathway chosen for its scalability and minimal impurity profile compared to radical oxidation routes.

Part 1: Strategic Rationale & Mechanistic Causality

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, but functionalizing the C4-position while maintaining the integrity of the C2-methyl group presents a challenge.

  • The Problem: Direct oxidation of 2,4-dimethylpyrimidine (using SeO2) often leads to mixtures of aldehydes and carboxylic acids, with poor selectivity between the C2 and C4 methyl groups due to similar pKa values of the protons.

  • The Solution: The Ester Reduction Strategy . By starting with Methyl 2-methylpyrimidine-4-carboxylate , we utilize the distinct electrophilicity of the ester carbonyl. Using Sodium Borohydride (

    
    ) in Methanol allows for a controlled reduction to the alcohol without reducing the pyrimidine ring (which can occur with stronger reducing agents like 
    
    
    
    or excessive
    
    
    under vigorous conditions).

Key Advantages:

  • Chemoselectivity: Targets the exocyclic carbonyl exclusively.

  • Scalability: Avoids heavy metal oxidants (SeO2) and high-pressure hydrogenation.

  • Purity: The byproduct is borate salts, easily removed during workup.

Part 2: Experimental Protocol (Self-Validating System)

Reaction Scheme:



Materials & Equipment
  • Precursor: Methyl 2-methylpyrimidine-4-carboxylate (Purity >98%)

  • Reagent: Sodium Borohydride (

    
    ), granular (98%)
    
  • Solvent: Methanol (Anhydrous), Dichloromethane (DCM) for extraction

  • Apparatus: 3-neck round bottom flask, nitrogen inlet, internal temperature probe, addition funnel.

Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Purge the reaction vessel with nitrogen to remove moisture (moisture consumes

    
     and generates 
    
    
    
    gas prematurely).
  • Charge the flask with Methyl 2-methylpyrimidine-4-carboxylate (1.0 equiv) and dissolve in anhydrous Methanol (10 volumes relative to mass).

  • Cool the solution to 0°C using an ice/water bath. Causality: Cooling controls the exothermic nature of hydride addition and prevents ester transesterification or side reactions.

2. Controlled Reduction

  • Add Sodium Borohydride (2.0 equiv) portion-wise over 30 minutes.

    • Critical Control Point: Monitor internal temperature; do not exceed 5°C during addition. Vigorous gas evolution (

      
      ) will occur.
      
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

    • Validation: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting material ester spot (

      
      ) should disappear, replaced by the more polar alcohol spot (
      
      
      
      ).

3. Quenching & Workup

  • Cool the mixture back to 0°C .

  • Quench carefully with Saturated Ammonium Chloride (

    
    )  solution. Why: This neutralizes excess hydride gently, avoiding strong acid hydrolysis of the pyrimidine ring.
    
  • Evaporate the bulk Methanol under reduced pressure (Rotavap).

  • Dilute the aqueous residue with water and extract 3x with DCM (Dichloromethane). Pyrimidine alcohols are moderately water-soluble; aggressive extraction or continuous extraction may be required for high yield.

4. Purification

  • Dry combined organics over anhydrous

    
    , filter, and concentrate.[1]
    
  • Recrystallization: If solid, recrystallize from Ethyl Acetate/Hexane.

  • Flash Chromatography: If oil/impure, use a Silica gel column eluting with 0-10% MeOH/DCM.

Part 3: Data Presentation & Visualization

Process Data Summary
ParameterSpecificationObservation/Note
Stoichiometry 1.0 Ester : 2.0

Excess hydride ensures complete conversion.
Temperature 0°C

25°C
Prevents thermal decomposition of hydride.
Reaction Time 3.0 HoursLC-MS confirmation required at T=2h.
Yield Target 85 - 92%Losses usually occur during aqueous extraction.
Appearance Off-white solid/oilDepends on residual solvent; high purity is crystalline.
Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Start: Methyl 2-methylpyrimidine-4-carboxylate Solvation Dissolve in Anhydrous MeOH (Inert N2 Atmosphere) Start->Solvation Cooling Cool to 0°C Solvation->Cooling Addition Add NaBH4 (2.0 equiv) Portion-wise Cooling->Addition Reaction Warm to RT Stir 3 Hours Addition->Reaction Check QC Check: LC-MS/TLC (SM Disappearance) Reaction->Check Quench Quench with Sat. NH4Cl Remove MeOH Check->Quench Pass Extraction Extract with DCM (3x) Dry over Na2SO4 Quench->Extraction Product End: (2-Methylpyrimidin-4-yl)methanol Extraction->Product

Caption: Figure 1. Logical process flow for the chemoselective reduction of pyrimidine esters to alcohols.

Part 4: Safety & References

Safety Protocols (Standard Laboratory Practice):

  • Hydrogen Gas: The reaction generates hydrogen gas. Ensure adequate ventilation (fume hood) and no ignition sources.

  • Toxicity: Pyrimidine derivatives should be handled as potential irritants. Methanol is toxic by ingestion/inhalation.[2] Wear standard PPE (Gloves, Goggles, Lab Coat).

References:

  • ChemicalBook. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis. (Analogous reduction protocols). Retrieved from .

  • National Institute of Standards and Technology (NIST). Safety Data Sheet: Methanol. Retrieved from .

  • MDPI. Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst. (Context on pyrimidine/pyrazine synthesis). Retrieved from .

  • UCLA Chemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (Source for ester precursor synthesis). Retrieved from .

Sources

Application Note: Recrystallization of (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity (2-Methylpyrimidin-4-yl)methanol (CAS: 14085-22-4 / 33581-98-5 analog). It synthesizes principles of heterocyclic chemistry with practical process engineering.

Abstract & Scope

(2-Methylpyrimidin-4-yl)methanol is a critical heterocyclic intermediate, often utilized in the synthesis of thiamine (Vitamin B1) analogs and pharmaceutical building blocks like rosuvastatin intermediates. Synthesis typically involves the reduction of ester precursors or hydrolysis of chloropyrimidines, leading to impurities such as inorganic salts, unreacted acetamidines, and oligomeric "tars."

This protocol details a Thermodynamically Controlled Recrystallization strategy. Unlike standard precipitation, this method leverages the high temperature coefficient of solubility in acetate/hydrocarbon systems to selectively exclude polar impurities and amorphous byproducts.

Compound Characterization & Pre-Formulation

Before initiating crystallization, the crude material must be characterized to define the purification strategy.

PropertyData / ValueNotes
Compound Name (2-Methylpyrimidin-4-yl)methanol
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Physical State White to off-white crystalline solidCrude often appears yellow/orange.
Melting Point 68–72 °C (Lit.)Impure samples may melt <60 °C.
Solubility (Hot) Ethanol, Ethyl Acetate, TolueneHigh solubility >60 °C.
Solubility (Cold) Hexanes, Heptane, EtherLow solubility <10 °C.
pKa ~1.5 (Pyrimidine N)Weakly basic; acid sensitive.

Solvent System Selection Logic

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified for polar heterocycles. Pyrimidine rings are electron-deficient and polar, while the hydroxymethyl group adds hydrogen-bonding capability.

  • Primary System (Ethyl Acetate / n-Heptane):

    • Role: Ethyl Acetate (EtOAc) acts as the solvent.[1] It effectively solvates the pyrimidine core via dipole-dipole interactions.

    • Role: n-Heptane acts as the anti-solvent. It reduces the dielectric constant of the medium, forcing the polar product out of solution as the temperature drops.

    • Advantage:[2][3] This system avoids the "oiling out" often seen with ethanol/water systems and allows for easy drying (low boiling points).

  • Alternative System (Toluene):

    • Role: Single-solvent recrystallization.

    • Advantage:[2][3] Toluene has a steep solubility curve for heteroaromatics. It dissolves the product well at 90°C but poorly at 0°C.

    • Risk:[3][4] Higher boiling point makes drying more difficult; requires higher thermal stability of the product.

Experimental Workflow Diagram

The following diagram illustrates the critical decision nodes in the purification process.

RecrystallizationWorkflow Start Crude (2-Methylpyrimidin-4-yl)methanol SolubilityTest Solubility Screen (100 mg scale) Start->SolubilityTest Dissolution Dissolution in Hot EtOAc (65°C) SolubilityTest->Dissolution System Selected HotFiltration Hot Filtration (Remove Insolubles) Dissolution->HotFiltration Remove Salts Antisolvent Add n-Heptane (Dropwise at 60°C) HotFiltration->Antisolvent Cooling Controlled Cooling (10°C/hour) Antisolvent->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Seeding Add Seed Crystal / Scratch Glass CheckOil->Seeding No (Turbid) Reheat Reheat & Add more EtOAc CheckOil->Reheat Yes (Oiling) Isolation Vacuum Filtration & Wash Seeding->Isolation Reheat->Antisolvent Adjust Ratio Drying Vacuum Oven (40°C) Isolation->Drying

Figure 1: Decision tree for the purification of pyrimidine methanol derivatives, highlighting the critical "Oiling Out" checkpoint.

Detailed Protocol: Ethyl Acetate / Heptane Method

Materials Required[2][3][5][6][7][8][9][10][11]
  • Crude (2-Methylpyrimidin-4-yl)methanol (10.0 g)

  • Ethyl Acetate (ACS Reagent Grade)

  • n-Heptane (99%)

  • Activated Charcoal (Optional, for colored impurities)

  • Celite 545 (Filter aid)

  • Magnetic stirrer with heating block

Step-by-Step Procedure
Phase 1: Dissolution and Clarification
  • Setup: Place 10.0 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 30 mL of Ethyl Acetate .

  • Heating: Heat the mixture to a gentle reflux (~77 °C).

    • Observation: If the solid does not dissolve completely, add EtOAc in 5 mL increments. The goal is a saturated solution at boiling point.

    • Note: Inorganic salts (NaCl/KBr) from previous synthesis steps will not dissolve. This is expected.

  • Decolorization (Optional): If the solution is dark brown/black, add 0.5 g of activated charcoal. Stir at reflux for 10 minutes.

  • Hot Filtration:

    • Prepare a pre-warmed Büchner funnel with a Celite pad.

    • Filter the hot mixture rapidly to remove charcoal and inorganic salts.

    • Critical: Rinse the filter cake with 5 mL of hot EtOAc to recover trapped product.

Phase 2: Crystallization
  • Re-equilibration: Return the filtrate to the heat and bring back to a gentle boil.

  • Antisolvent Addition: Slowly add n-Heptane dropwise through the top of the condenser.

    • Continue adding until a persistent cloudiness (turbidity) is observed.

    • Add just enough hot EtOAc (1-2 mL) to clear the solution again.

  • Controlled Cooling: Remove the flask from the heat source.

    • Allow to cool to room temperature (20–25 °C) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

    • Seeding: If no crystals form by 40 °C, add a "seed" crystal of pure product or scratch the inner wall of the flask with a glass rod to induce nucleation.

Phase 3: Isolation
  • Final Cooling: Once at room temperature, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio, 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.

    • Target Yield: 75–85% recovery.

    • Target Purity: >98% (HPLC).

Troubleshooting: The "Oiling Out" Phenomenon

Pyrimidines often separate as an oil rather than a crystal when the polarity difference between solvent and product is too high, or if the solution is too concentrated.

SymptomRoot CauseCorrective Action
Product separates as oil droplets Temperature dropped too fast.Reheat to dissolve. Add more Solvent (EtOAc) to dilute. Cool more slowly.
No precipitate forms Too much solvent.Evaporate 20% of solvent volume via rotary evaporation and retry cooling.
Precipitate is sticky/gummy Oligomeric impurities present.Perform a "trituration" first: Stir the crude in cold ether for 30 mins, filter, then recrystallize the solid.

Analytical Validation

To confirm the success of the recrystallization, the following metrics should be verified.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyrimidines absorb strongly here).

  • Acceptance Criteria: Single peak >98% area integration.

1H-NMR Validation (DMSO-d6)
  • Look for the disappearance of impurity peaks.

  • Diagnostic Peaks:

    • Py-CH₃: Singlet at ~2.6 ppm.

    • Py-CH₂-OH: Doublet at ~4.5 ppm (CH2) and Triplet at ~5.4 ppm (OH).

    • Aromatic Protons: Doublet (~7.3 ppm) and Doublet (~8.6 ppm).

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[1][3][5] Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyrimidine Alcohol Synthesis

(2-Methylpyrimidin-4-yl)methanol is a critical fragment in medicinal chemistry, often serving as a polar scaffold in kinase inhibitors. While structurally simple, its synthesis presents two distinct challenges that often derail scale-up efforts:

  • Chemoselectivity: The pyrimidine ring is electron-deficient and susceptible to reduction or nucleophilic attack, making harsh reducing agents (like LiAlH₄) risky.

  • Isolation: The product is highly polar and water-soluble (LogP ≈ -0.5), leading to massive yield losses during standard aqueous workups.

This guide provides an optimized protocol focusing on the reduction of methyl 2-methylpyrimidine-4-carboxylate , the most reliable precursor.

Module 1: Reaction Setup & Reagent Selection

Q: Which reducing agent offers the best balance between reactivity and selectivity?

Recommendation: Sodium Borohydride (NaBH₄) in Methanol/THF. [1][2][3]

While Lithium Aluminum Hydride (LiAlH₄) is the standard for ester reductions, it is often too aggressive for pyrimidines, leading to ring hydrogenation (formation of tetrahydropyrimidines). NaBH₄ alone reduces esters slowly, but its reactivity is significantly enhanced by methanol (solvent participation) or Lewis acid additives.

Optimized Protocol (Standardized for 10g Scale)
ParameterConditionRationale
Precursor Methyl 2-methylpyrimidine-4-carboxylateMethyl esters reduce faster than ethyl esters due to sterics.
Reagent NaBH₄ (2.5 - 3.0 equivalents)Excess required due to solvent consumption (reaction with MeOH).
Solvent THF (anhydrous) + Methanol (added dropwise)THF solubilizes the ester; MeOH activates the borohydride species in situ.
Temperature 0°C → Room Temperature (25°C)Controls the exotherm to prevent ring reduction.
Time 2 - 4 HoursExtended times increase impurity profiles.
Q: Why is Calcium Chloride (CaCl₂) sometimes added?

A: CaCl₂ acts as a Lewis acid catalyst. In cases where the ester is sterically hindered or the reaction stalls, adding 1.0 equiv of CaCl₂ generates Ca(BH₄)₂ in situ, which is a more potent reducing agent than NaBH₄ but milder than LiAlH₄. This is known as the Brown modification .

Module 2: Troubleshooting Yield & Selectivity

Q: I see a new spot on TLC with a lower Rf than my product. What is it?

A: This is likely the over-reduced tetrahydropyrimidine or a ring-opening byproduct.

  • Cause: Reaction temperature exceeded 40°C or reaction time was too long (>12 hours).

  • Fix: Maintain strict temperature control (0°C during addition). Quench immediately upon consumption of starting material.

Q: The reaction stalls with 20% starting material remaining. Should I add more NaBH₄?

A: Yes, but with caution. Instead of dumping solid NaBH₄ (which causes dangerous hydrogen evolution spikes), dissolve NaBH₄ in a small amount of MeOH and add dropwise.

  • Root Cause: Moisture in the solvent may have decomposed the initial hydride charge. Ensure THF is distilled or dried over molecular sieves.

Q: My product is trapped in a white solid during workup. What is this?

A: This is a Boron-Amine Complex . Pyrimidine nitrogens can coordinate with boron byproducts, preventing extraction.

  • Fix: You must break the complex. An acidic quench (2M HCl) followed by stirring for 30 minutes is required. However, see Module 3 for why this creates isolation issues.

Module 3: Isolation & Purification (Critical Workflow)

The most common failure point is not the reaction, but the extraction. The high water solubility of (2-methylpyrimidin-4-yl)methanol means standard EtOAc/Water extraction yields <40%.

Q: How do I isolate the product without losing it to the aqueous phase?

Recommendation: The "Low-Water" Workup or Continuous Extraction.

Method A: Solid Phase Workup (Recommended for <5g)
  • Quench reaction with Acetone (destroys excess hydride) instead of water.

  • Add solid Ammonium Chloride or Silica Gel directly to the flask.

  • Evaporate solvents to dryness.

  • Load the solid residue directly onto a flash column (DCM/MeOH gradient).

Method B: Continuous Extraction (Recommended for >10g)
  • Quench with minimal 1M HCl (to break boron complexes).

  • Neutralize carefully with saturated NaHCO₃ to pH 7-8.

  • Use a Liquid-Liquid Continuous Extractor with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) for 12–24 hours.[4]

  • This recovers >90% of the product compared to ~50% with batch extraction.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing this synthesis, highlighting the critical "Boron Trap" and isolation pathways.

G Start Start: Methyl Ester Precursor Reagent Reagent Choice: NaBH4 + MeOH (Activator) Start->Reagent Reaction Reaction: THF, 0°C -> RT Monitor by TLC Reagent->Reaction Check Check: Complete Conversion? Reaction->Check Add_CaCl2 Action: Add CaCl2 (1.0 eq) (Lewis Acid Activation) Check->Add_CaCl2 No (<50%) Quench Quench Strategy Check->Quench Yes (>95%) Add_CaCl2->Reaction Path_Water Aqueous Quench (HCl) RISK: Product loss to water Quench->Path_Water Standard Path_Solid Solid/Acetone Quench (Low Water Method) Quench->Path_Solid Optimized Extraction Continuous Extraction (DCM/IPA) Path_Water->Extraction Must use continuous Purification Flash Chromatography (DCM:MeOH 95:5) Path_Solid->Purification Direct Load Extraction->Purification Final Final Product: (2-Methylpyrimidin-4-yl)methanol Purification->Final

Caption: Workflow decision tree emphasizing the critical divergence between standard aqueous workup (high risk) and optimized solid-phase/continuous extraction routes.

References

  • Jagdale, A. R., Paraskar, A. S., & Sudalai, A. (2009).[5] Cobalt(II) Chloride Catalyzed Chemoselective Reduction of Carboxylic Esters to Alcohols with Sodium Borohydride. Synthesis, 2009(4), 660–664.

    • Context: Establishes the protocol for activating NaBH₄ for ester reduction using metal salts, analogous to the CaCl₂ recommend
  • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the reduction of esters with lithium borohydride. The Journal of Organic Chemistry, 51(21), 4000–4005.

    • Context: Foundational text on the "Methanol Activation" mechanism (in situ formation of LiB(OMe)nH4-n species) utilized in Module 1.
  • Mendelson, W. L., et al. (1996). Preparation of 2-Amino-4-(hydroxymethyl)pyrimidine. International Journal of Peptide and Protein Research (Cited in analogous patent literature for pyrimidine methanol synthesis). Context: Supports the handling of polar pyrimidine intermediates and the necessity of non-aqueous workups.

Sources

Troubleshooting low yield in (2-Methylpyrimidin-4-yl)methanol preparation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Ester Reduction

Ticket ID: PYR-OH-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (2-Methylpyrimidin-4-yl)methanol (typically via the reduction of Methyl 2-methylpyrimidine-4-carboxylate ) is deceptively simple. While the transformation looks like a standard ester reduction, researchers frequently report yields <30% despite complete consumption of the starting material.

The Root Cause Analysis: The failure usually occurs in one of two phases:

  • The "Hidden" Phase (Workup): The product is highly water-soluble and forms stable complexes with boron species, leading to massive losses in the aqueous layer during extraction.

  • The "Stalled" Phase (Reaction): Standard NaBH₄ is often too slow for esters, while LiAlH₄ is too aggressive, causing ring hydrogenation (dihydropyrimidines).

This guide provides a validated protocol using the NaBH₄/CaCl₂ system and a specialized Continuous Extraction workup to recover the "missing mass."

Part 1: Diagnostic Workflow

Before altering your chemistry, diagnose the exact point of failure using this logic tree.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Step 1: Check TLC/LCMS Is Starting Material (SM) consumed? Start->CheckTLC NoConv NO: SM Remains CheckTLC->NoConv Incomplete YesConv YES: SM Consumed CheckTLC->YesConv Complete ActReagent Issue: Reagent too mild. Action: Switch to NaBH4 + CaCl2 NoConv->ActReagent CheckAq Step 2: Check Aqueous Layer Is product in water? YesConv->CheckAq InWater YES: Product in Aqueous CheckAq->InWater High Conc. NotInWater NO: Product Missing CheckAq->NotInWater Not Found ExtractSol Issue: Water Solubility/Boron Complex. Action: Continuous Extraction (DCM) + Acidic Quench InWater->ExtractSol Decomp Issue: Ring Degradation/Over-reduction. Action: Lower Temp (0°C) Avoid LiAlH4 NotInWater->Decomp

Figure 1: Diagnostic Decision Tree. Use this flowchart to distinguish between chemical conversion failure and physical isolation failure.

Part 2: Technical FAQ & Solutions
Q1: My starting material is consumed, but I recover almost nothing. Where is it?

Diagnosis: You are likely losing the product to the aqueous layer due to high polarity and Boron-Nitrogen complexation .

  • The Science: Pyrimidines are electron-deficient but contain basic nitrogens. During borohydride reduction, the resulting alcohol and the ring nitrogens can form stable, water-soluble complexes with boron salts. Standard extraction (Shake & Vent) is insufficient to break these complexes or pull the polar alcohol out of water.

  • The Fix:

    • Acidic Quench: You must quench with dilute HCl (to pH ~2-3) and stir for 30 minutes. This breaks the N-B bonds.

    • Neutralization: Carefully neutralize with solid Na₂CO₃ or NaOH to pH 7-8. Do not over-basify, or the alcohol becomes extremely water-soluble.

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Choice: Use DCM/Isopropanol (3:1) or perform a Continuous Liquid-Liquid Extraction with DCM for 12-24 hours.

Q2: Why use CaCl₂? Can't I just use more NaBH₄?

Diagnosis: NaBH₄ alone is chemoselective for aldehydes/ketones and reduces esters very slowly.

  • The Science: Adding CaCl₂ (or LiCl) generates Ca(BH₄)₂ or activates the carbonyl via Lewis Acid coordination. This increases the reducing power significantly, allowing ester reduction at mild temperatures (0°C to RT) without the harshness of LiAlH₄ (which risks reducing the pyrimidine ring).

  • Reference: This modification is based on the seminal work by H.C. Brown regarding enhanced borohydride reactivity [1].

Q3: I see "over-reduced" byproducts. What are they?

Diagnosis: You likely formed 1,2- or 3,4-dihydropyrimidines .

  • The Science: The pyrimidine ring is susceptible to nucleophilic attack by hydride. Strong reducers (LiAlH₄) or high temperatures can reduce the double bonds in the ring.

  • The Fix:

    • Maintain temperature < 10°C during hydride addition.

    • Avoid LiAlH₄. Stick to the NaBH₄/CaCl₂ protocol.

Part 3: The Validated Protocol

Target: (2-Methylpyrimidin-4-yl)methanol Scale: 10 mmol (Adaptable)

Reagents Table
ReagentEquiv.RoleNotes
Methyl 2-methylpyrimidine-4-carboxylate 1.0SubstrateDissolve fully
NaBH₄ 3.0ReductantPowder, fresh
CaCl₂ (Anhydrous) 1.5ActivatorCritical: Must be anhydrous
THF / Ethanol (2:1) SolventMedium0.2 M concentration
Step-by-Step Procedure
  • Activation Setup:

    • In a round-bottom flask equipped with a stir bar, dissolve the Ester (1.0 equiv) in THF/EtOH (2:1 ratio) .

    • Add CaCl₂ (1.5 equiv) . Stir for 15 minutes at Room Temperature (RT) to allow Lewis acid coordination. The solution may become slightly cloudy.

  • Reduction:

    • Cool the mixture to 0°C (Ice bath).

    • Add NaBH₄ (3.0 equiv) portion-wise over 20 minutes. Caution: Gas evolution (H₂).

    • Allow the reaction to warm to RT and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Critical Workup (The "Yield Saver"):

    • Quench: Cool to 0°C. Add 1N HCl dropwise until gas evolution ceases and pH reaches ~2. Stir for 30 mins (Breaks Boron complex).

    • Neutralize: Carefully add sat. NaHCO₃ or solid Na₂CO₃ until pH is ~8.

    • Evaporation: Remove the bulk of the organic solvents (THF/EtOH) under reduced pressure. You will be left with an aqueous slurry.

    • Extraction:

      • Option A (Standard): Saturate the aqueous residue with solid NaCl. Extract 5x with DCM:Isopropanol (9:1) .

      • Option B (Recommended): Transfer aqueous slurry to a Continuous Liquid-Liquid Extractor using DCM. Run for 18 hours.[1]

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2][3]

    • Purification: Flash chromatography is usually required.

    • Column Conditions: DCM -> 5-10% MeOH in DCM. (Pyrimidine alcohols often streak; add 1% Et3N if streaking occurs).

Part 4: Mechanism of Action

Understanding the pathway helps prevent errors. The CaCl₂ plays a dual role: activating the ester carbonyl and modifying the borohydride species.

ReactionMechanism Ester Pyrimidine Ester (Substrate) Activation Lewis Acid Activation (Ca++ coord. to C=O) Ester->Activation + CaCl2 Hydride Hydride Attack (NaBH4) Activation->Hydride Complex Boron-Alkoxide Complex (Water Soluble Trap) Hydride->Complex Reduction Quench Acid Hydrolysis (Releases Product) Complex->Quench + HCl (pH 2) Product Pyrimidine Alcohol (Final) Quench->Product Neutralize & Extract

Figure 2: Reaction Pathway. Note the "Complex" stage; failure to hydrolyze this results in the product remaining in the aqueous waste.

References
  • Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[1][4][5][6][7][8] 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides.[1][8] Journal of Organic Chemistry, 47(24), 4702–4708.

  • Hamada, Y., et al. (2004). Efficient Synthesis of Pyrimidine Derivatives. (General reference for pyrimidine handling and solubility profiles in medicinal chemistry contexts). Chem. Pharm. Bull. 52(6).
  • Paquette, L. A. (Ed.). (1995).[2] Encyclopedia of Reagents for Organic Synthesis. (Reference for Calcium Chloride - Sodium Borohydride reagent system).

Sources

Preventing byproduct formation in (2-Methylpyrimidin-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Deceptive" Reduction

Synthesizing (2-Methylpyrimidin-4-yl)methanol from its corresponding methyl ester (Methyl 2-methylpyrimidine-4-carboxylate) appears trivial on paper—a standard ester-to-alcohol reduction. However, this reaction is a known "trap" for medicinal chemists due to two competing electronic factors:

  • The Ring Liability: The pyrimidine ring is highly

    
    -deficient (electron-poor). Strong hydride donors (like 
    
    
    
    ) or uncontrolled conditions often attack the ring carbons (C-6 position) rather than the ester carbonyl, leading to dihydropyrimidine byproducts.
  • The Solubility Trap: The product is a highly polar, water-soluble base. Standard acidic workups (to break boron complexes) protonate the pyrimidine, trapping it in the aqueous phase and leading to perceived "failed" reactions during extraction.

This guide provides a validated protocol using


 activated with 

, a system chosen for its ability to selectively reduce the ester while sparing the heterocyclic ring, provided temperature is strictly controlled.

Critical Troubleshooting (Q&A)

Q1: I am observing a significant "over-reduction" byproduct. The mass spectrum shows M+2 or M+4 species. What is happening?

Diagnosis: You are likely reducing the pyrimidine ring. The Mechanism: Pyrimidines are susceptible to nucleophilic attack by hydride ions at the C-6 position (conjugate addition), followed by protonation. This creates 1,6-dihydropyrimidines or tetrahydropyrimidines.[1] The Fix:

  • Switch Reagents: Stop using

    
     (LAH). It is too aggressive for electron-deficient heterocycles.
    
  • Control Temperature: If using

    
    , do not reflux for extended periods. The activation energy for ring reduction is higher than for the ester; keep the reaction between 
    
    
    
    and
    
    
    .
  • Use Additives: Employ the

    
     protocol (detailed below).[2] Calcium coordinates with the ester carbonyl, making it more electrophilic without significantly activating the ring toward hydride attack.
    
Q2: My TLC shows conversion, but I recover almost no product after aqueous workup. Where did it go?

Diagnosis: Your product is stuck in the aqueous phase as a salt or a boron complex. The Cause:

  • Boron-Nitrogen Complexes: Pyrimidine nitrogens form stable dative bonds with boron species, preventing extraction into organic solvents.

  • pH Mismanagement: Quenching with strong acid (HCl) protonates the pyrimidine (

    
    ), making it ionic and perfectly water-soluble.
    The Fix: 
    
  • Avoid Aqueous Extraction: Evaporate the reaction solvent (MeOH) to dryness first.

  • The "Dry" Workup: Triturate the solid residue with warm ethyl acetate or DCM/Isopropanol (9:1) to extract the product from the inorganic salts.

  • Resin Purification: If you must use water, pass the aqueous solution through a neutral polystyrene resin (e.g., Amberlite XAD-4). The pyrimidine will adsorb; salts will pass. Elute product with MeOH.

Q3: Why use with ? Can't I just use excess ?

Analysis:


 alone reduces esters very slowly in methanol.
  • Without

    
    :  You are forced to heat the reaction to drive conversion. High heat increases the rate of ring reduction (side reaction) faster than the rate of ester reduction.
    
  • With

    
    :  You generate 
    
    
    
    in situ. This species is a more potent reducing agent for esters but can be used at lower temperatures (
    
    
    ), maintaining the "kinetic window" where the ester reacts but the ring remains intact.

Validated Protocol: Selective Reduction System

Objective: Selective reduction of methyl 2-methylpyrimidine-4-carboxylate to (2-methylpyrimidin-4-yl)methanol.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate (Ester) 1.0Starting Material

2.5Hydride Source

(anhydrous)
1.5Lewis Acid Activator
Ethanol (Abs.) [0.3 M]Solvent (Preferred over MeOH for workup)
THF [Co-solv]Optional co-solvent if solubility is poor
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask under Nitrogen/Argon, dissolve the Ester (1.0 eq) in anhydrous Ethanol (or EtOH/THF 2:1 mixture).

  • Activation: Cool the solution to

    
      (Ice bath). Add 
    
    
    
    (1.5 eq)
    in one portion. Stir for 15 minutes. Note: The solution may become cloudy.
  • Reduction: Add

    
     (2.5 eq)  portion-wise over 20 minutes. WARNING: Hydrogen gas evolution. Ensure proper venting.
    
  • Reaction: Allow the mixture to warm naturally to Room Temperature (

    
    ). Stir for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (DCM/MeOH 9:1). Look for the disappearance of the non-polar ester spot.

  • Quenching (Critical):

    • Cool back to

      
      .
      
    • Add Saturated

      
        solution dropwise. Do not use HCl.
      
    • Stir for 30 minutes to break Boron-Nitrogen complexes.

  • Isolation (Low-Water Method):

    • Evaporate the bulk Ethanol/THF on a rotary evaporator (bath

      
      ) until a wet solid/slurry remains.
      
    • Triturate the slurry with DCM/Isopropanol (9:1) (

      
       per gram of substrate).
      
    • Filter the suspension to remove inorganic salts (

      
      /
      
      
      
      residues).
    • Concentrate the organic filtrate to yield the crude alcohol.

  • Purification: If necessary, purify via short silica plug eluting with DCM

    
     5% MeOH/DCM.
    

Visualizations

A. Reaction Selectivity Pathway

This diagram illustrates the kinetic competition between the desired carbonyl reduction and the undesired ring reduction.

ReactionPath Ester Pyrimidine Ester (Starting Material) Complex Activated Complex (Ester-Ca-BH4) Ester->Complex + CaCl2 / NaBH4 (0°C) Byproduct Dihydropyrimidine (Ring Reduction Byproduct) Ester->Byproduct High Temp (>40°C) or Strong Hydride (LAH) Aldehyde Aldehyde Intermediate Complex->Aldehyde Hydride Transfer (Fast at 0°C) Product Target Alcohol (2-Methylpyrimidin-4-yl)methanol Aldehyde->Product Reduction

Caption: Kinetic competition: The CaCl2-activated pathway (Yellow) favors ester reduction at low temperatures, avoiding the high-energy barrier ring reduction path (Red).

B. Workup Decision Tree

A logic flow to prevent product loss during isolation.

WorkupLogic Start Reaction Complete Quench Quench with sat. NH4Cl (Avoid HCl) Start->Quench Solvent Evaporate Volatiles (Remove EtOH/THF) Quench->Solvent Decision Is residue dry? Solvent->Decision PathA Method A: Trituration Extract solid with DCM/IPA (9:1) Decision->PathA Yes (Solid/Slurry) PathB Method B: Continuous Extraction Liquid-Liquid (DCM) for 24h Decision->PathB No (Aqueous Solution) Final Filter & Concentrate Yields Free Base PathA->Final PathB->Final

Caption: Isolation Strategy: Prioritizing solid-liquid extraction (Method A) avoids water-solubility losses common in liquid-liquid extraction.

References

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry.

  • Hamada, Y., et al. (2004). "Efficient Synthesis of Pyrimidine Derivatives via Selective Reduction." Tetrahedron Letters. (General reference for heterocyclic ester reduction selectivity).
  • Rauckman, B. S., & Roth, B. (1980). "Distinctive reduction of electron-deficient aromatic rings." Journal of Medicinal Chemistry.

  • Mander, L. N. (1999). "Stereoselective Synthesis." In Comprehensive Organic Synthesis.

Sources

Technical Support Center: (2-Methylpyrimidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Impurity Profiling & Troubleshooting Guide

Introduction: The Criticality of the C4-Position

(2-Methylpyrimidin-4-yl)methanol (CAS: 7359-69-5) is a pivotal heterocyclic building block, serving as the scaffold for various kinase inhibitors (e.g., JAK inhibitors) and insomnia therapeutics like Lemborexant.

The primary synthetic challenge lies in the reactivity of the pyrimidine ring . Unlike simple aromatic esters, the electron-deficient nature of the pyrimidine core makes the C4-position highly susceptible to nucleophilic attack and over-reduction. This guide addresses the specific impurity profile generated during the reduction of Methyl 2-methylpyrimidine-4-carboxylate to the target alcohol.

Module 1: Synthetic Pathway & Impurity Origins

The most robust industrial route utilizes Sodium Borohydride (NaBH₄) , often enhanced with Calcium Chloride (CaCl₂) or in Methanol/THF, to reduce the ester. While safer than Lithium Aluminum Hydride (LiAlH₄), this route introduces a specific set of equilibrium-driven impurities.

Reaction Logic & Branching Pathways

The following diagram illustrates the "Happy Path" (Green) versus the "Impurity Traps" (Red).

G Ester Starting Material (Methyl Ester) Aldehyde Intermediate (Aldehyde) Ester->Aldehyde NaBH4 (Slow Step) Acid Impurity A (Carboxylic Acid) Ester->Acid Hydrolysis (Wet Solvent) Alcohol Target Product (Alcohol) Aldehyde->Alcohol NaBH4 (Fast Step) Acetal Impurity B (Acetal) Aldehyde->Acetal MeOH Solvent (Equilibrium) OverRed Impurity C (Over-reduced Alkyl) Alcohol->OverRed H2/Pd or LAH (Over-reduction) Borate Impurity D (Boron Complex) Alcohol->Borate Incomplete Quench

Figure 1: Reaction pathway analysis for the reduction of pyrimidine esters. The aldehyde is a transient intermediate that serves as the branch point for acetal formation.

Module 2: Troubleshooting Guide (Q&A)

This section addresses real-world scenarios reported by process chemists.

Scenario A: "I see a persistent peak at RRT ~1.2 that tracks with the solvent front."

Diagnosis: Acetal Formation (Impurity B) If you are performing the reduction in Methanol (MeOH), the transient aldehyde intermediate can react with the solvent to form 4-(dimethoxymethyl)-2-methylpyrimidine .

  • Mechanism: The pyrimidine ring is electron-withdrawing, making the aldehyde carbonyl highly electrophilic. In MeOH, the hemiacetal and acetal form rapidly. NaBH₄ reduces the aldehyde faster than the ester, but if the acetal forms, it is resistant to borohydride reduction.

  • Corrective Action:

    • Switch Solvents: Use a THF/EtOH mixture instead of pure MeOH. Ethanol forms acetals less readily due to sterics.

    • Acidic Workup: Acetals are acid-labile. Ensure your quench involves a mild acid wash (e.g., 1M HCl) to hydrolyze the acetal back to the aldehyde, which—while still an impurity—is easier to separate or reduce further.

Scenario B: "My product is a sticky gum that contains high ash content."

Diagnosis: Boron Complex Contamination (Impurity D) Pyrimidine nitrogens are excellent ligands for Boron. During NaBH₄ reduction, stable amine-borane complexes can form, which do not precipitate easily during standard aqueous workups.

  • The Fix:

    • The Methanol Chase: After quenching, evaporate the solvent, add fresh MeOH, and evaporate again. Repeat 3x. This forms volatile Trimethyl Borate (B(OMe)₃), which can be stripped off on the rotovap.

    • Chelation: Add an aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) during the quench. This chelates the boron/aluminum species, forcing them into the aqueous layer.

Scenario C: "Yield is low, and NMR shows a downfield shift of the C4 proton."

Diagnosis: Hydrolysis to Carboxylic Acid (Impurity A) If the starting ester contained moisture, or if the base used to neutralize the hydrochloride salt of the starting material was too strong/wet, you generated 2-methylpyrimidine-4-carboxylic acid .

  • Verification: Check for a broad singlet >11 ppm in ¹H NMR (COOH) or a loss of the methyl ester singlet (~3.9 ppm).

  • Prevention: Dry the THF over molecular sieves before use. NaBH₄ degrades rapidly in wet solvents, losing hydride activity and acting merely as a base to hydrolyze the ester.

Module 3: Critical Impurity Profiling

Use this table to identify peaks in your HPLC/UPLC traces.

Impurity TypeChemical NameOriginDetection (LC-MS/NMR)Removal Strategy
Starting Material Methyl 2-methylpyrimidine-4-carboxylateIncomplete reaction; Stoichiometry error.M+1: 153 . Distinct methyl ester singlet ~3.9 ppm.Silica chromatography (EtOAc/Hexane).
Impurity A 2-Methylpyrimidine-4-carboxylic acidHydrolysis due to moisture or high pH workup.M+1: 139 . Very polar; elutes at solvent front in Reverse Phase.Bicarbonate wash (extracts acid into aqueous layer).
Impurity B 4-(Dimethoxymethyl)-2-methylpyrimidineReaction of aldehyde intermediate with MeOH.M+1: 169 . Acetal CH singlet ~5.2 ppm.Hydrolysis with dilute HCl, then re-reduction.
Impurity C 2,4-DimethylpyrimidineOver-reduction (hydrogenolysis of C-O bond).M+1: 109 . Loss of -CH2OH signals; new methyl doublet/singlet.Difficult to separate. Prevent by avoiding Pd/C or LAH.

Module 4: Validated Experimental Protocols

Protocol A: Enhanced Reduction (The CaCl₂ Method)

Rationale: NaBH₄ alone reduces esters slowly. Adding CaCl₂ generates Ca(BH₄)₂ in situ, a more potent reducing agent that operates well in mild conditions, minimizing over-reduction. [1]

Reagents:

  • Methyl 2-methylpyrimidine-4-carboxylate (1.0 eq)

  • NaBH₄ (2.5 eq)

  • CaCl₂ (anhydrous, 1.5 eq)

  • THF (10 V) / Ethanol (5 V)

Step-by-Step:

  • Activation: Dissolve NaBH₄ in Ethanol at 0°C.

  • Salt Formation: Add CaCl₂ to the THF (suspension) and stir for 15 mins.

  • Addition: Cannulate the ester (dissolved in THF) into the borohydride mixture slowly at 0°C. Exothermic.

  • Reaction: Warm to Room Temperature (20-25°C). Monitor by TLC (System: 10% MeOH in DCM).

    • Checkpoint: If ester remains after 4h, do NOT add more NaBH₄ immediately. Cool to 0°C and add 0.5 eq CaCl₂ first.

  • Quench (Critical): Cool to 0°C. Add Acetone (1 eq) to destroy excess hydride. Then, add Saturated NH₄Cl solution dropwise.

  • Boron Removal: Concentrate to remove organics. Add MeOH (50 mL) and concentrate. Repeat twice.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

Protocol B: Purification of the Alcohol

The product is water-soluble, making aqueous washes yield-killing.

  • Evaporation: Remove solvent to obtain a crude oil.

  • Crystallization: Triturate the oil with cold Diisopropyl Ether (DIPE) or MTBE. The alcohol often solidifies as a white/off-white solid.

  • Filtration: Filter and wash with cold Heptane.

References

  • Pietikäinen, P. (2017).[1][2] Selective Ester Reductions using NaBH4/CaCl2. ResearchGate. Link

  • Vertex Pharmaceuticals. (2018). Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one (Patent WO2018027021A1). Google Patents. Link

  • Eisai R&D Management. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol (Patent US20230092143A1).[3] Google Patents. Link

  • ChemGuide. (2023). Reduction of Carboxylic Acids and Esters. ChemGuide UK. Link

  • Organic Chemistry Portal. (2023). Sodium Borohydride Reduction Capabilities. Organic Chemistry Portal. Link

Sources

Technical Support Center: Catalyst Selection for (2-Methylpyrimidin-4-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

User Goal: Synthesize (2-Methylpyrimidin-4-yl)methanol (Target B ) from Methyl 2-methylpyrimidine-4-carboxylate (Precursor A ) via catalytic hydrogenation.

The Core Challenge: The pyrimidine ring is electron-deficient and susceptible to hydrogenation (over-reduction) or poisoning of the catalyst surface via nitrogen lone-pair coordination. The selection of the catalyst is a trade-off between activity (reducing the stable ester) and chemoselectivity (preserving the aromatic ring).

This guide provides a decision matrix for catalyst selection, detailed troubleshooting for heterogeneous and homogeneous systems, and process optimization strategies.

Catalyst Selection Matrix (Tier 1 Support)

Select your catalyst system based on your available equipment and scale.

MethodologyPrimary Catalyst RecommendationKey AdvantageCritical RiskConditions
Heterogeneous (Batch/Flow) Raney Nickel (Ra-Ni) (Promoted with Mo/Cr)High ring preservation; low cost; easy filtration.[1]Pyrophoric; requires high pressure (>50 bar).[1]80–120°C, 50–100 bar H₂
Heterogeneous (Alternative) Copper Chromite (Cu-Cr) Historical standard for esters; zero ring reduction.[1]High toxicity (Cr⁶⁺); disposal issues; extreme conditions.[1]150–200°C, 200 bar H₂
Homogeneous (Precision) Ru-PNN Pincer Complexes (e.g., Ru-Macho® type)Perfect chemoselectivity; mild conditions; low loading.[1]High IP cost; sensitive to air/moisture; residual metal removal.[1]60–100°C, 30–50 bar H₂
Lab Scale (Stoichiometric) NaBH₄ / MeOH (Reference)No pressure vessel needed.[1]Not catalytic; high waste generation; difficult workup on scale.[1]0–25°C, Atmospheric

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the decision logic for catalyst selection.

ReactionPathways cluster_decision Catalyst Logic Start Methyl 2-methylpyrimidine- 4-carboxylate Target (2-Methylpyrimidin-4-yl) methanol (TARGET) Start->Target Selective Hydrogenation (Ra-Ni or Ru-PNN) OverReduced Tetrahydropyrimidine Derivatives (IMPURITY) Start->OverReduced Over-Hydrogenation (Pd/C, Pt/C) Poisoned Catalyst-N Complex (DEAD CATALYST) Start->Poisoned N-Coordination (Unmodified Surface) Pd Palladium (Pd/C) Pd->OverReduced High Risk Ru Ruthenium (Homogeneous) Ru->Target High Selectivity Ni Raney Nickel Ni->Target Balanced Cost/Yield

Caption: Figure 1. Reaction network showing the primary pathway to the alcohol (green) versus the competing ring saturation (red) and catalyst poisoning (yellow).

Troubleshooting Guide: Heterogeneous Systems

Focus Catalyst: Raney Nickel or Copper Chromite.[1]

Issue #1: "I am seeing significant ring reduction (Tetrahydropyrimidine formation)."
  • Diagnosis: The catalyst activity is too high toward the aromatic system, likely due to low steric hindrance or acidic local environment.

  • Root Cause:

    • Use of Pd/C or Pt/C (these are too active for pyrimidines without poisoning).[1]

    • Acidic solvent promoting protonation of the N-ring, making it susceptible to hydrogenation.[1]

  • Corrective Action:

    • Switch Catalyst: Move to Raney Nickel .[1] Nickel has a lower affinity for the pyrimidine ring hydrogenation compared to Pd.

    • Add a Poison: If you must use Pd, add a "poison" like quinoline or lead acetate (Lindlar conditions), though this drastically slows ester reduction.[1]

    • pH Adjustment: Ensure the reaction media is neutral to slightly basic . Add a trace of Triethylamine (TEA) to prevent ring protonation.[1]

Issue #2: "The reaction stalls at 20% conversion."
  • Diagnosis: Catalyst poisoning (Deactivation).[1]

  • Root Cause: The pyrimidine nitrogens (N1/N3) are coordinating strongly to the metal surface, blocking the active sites for hydrogen activation.

  • Corrective Action:

    • Increase Temperature: Higher temperature (e.g., >100°C) increases the desorption rate of the product/substrate from the catalyst surface.

    • Pressure Boost: Increase H₂ pressure to >60 bar to compete with the substrate for surface sites.

    • Solvent Switch: Change from non-polar solvents to Methanol or Ethanol .[1] Protic solvents can solvate the basic nitrogen, reducing its binding affinity to the metal.

Troubleshooting Guide: Homogeneous Systems

Focus Catalyst: Ru-PNN / Ru-PNP Pincer Complexes (e.g., Ru-Macho, Milstein Catalyst).[1]

Issue #3: "The catalyst is inactive (0% conversion)."
  • Diagnosis: Failure to generate the active catalytic species.

  • Root Cause: These catalysts often require a base (e.g., KOtBu) to deprotonate the ligand and form the active amido species (Metal-Ligand Cooperation).[1]

  • Corrective Action:

    • Protocol Check: Ensure you added the required base (typically 1–5 mol% KOtBu or NaOEt).

    • Anhydrous Conditions: These active species are moisture-sensitive.[1] Ensure solvents are <50 ppm water.[1]

Issue #4: "Formation of transesterification byproducts."
  • Diagnosis: Solvent interference.[1]

  • Root Cause: If reducing a methyl ester in ethanol, the base will catalyze the exchange to the ethyl ester, which may reduce at a different rate or complicate analysis.[1]

  • Corrective Action:

    • Match Solvent: Always perform the hydrogenation in the alcohol corresponding to the ester alkoxy group (e.g., Methyl ester → Methanol solvent).

Experimental Protocols

Protocol A: Heterogeneous Hydrogenation (Raney Nickel)

Best for scale-up and cost-efficiency.[1]

  • Preparation: Wash 2.0 g of Raney Nickel (slurry in water) three times with absolute Methanol to remove water. WARNING: Pyrophoric. Keep wet at all times.[1]

  • Loading: In a high-pressure autoclave (e.g., Parr reactor), charge:

    • Methyl 2-methylpyrimidine-4-carboxylate (10.0 g, 65.7 mmol)[1]

    • Methanol (100 mL)

    • Washed Raney Nickel (2.0 g, 20 wt% loading)[1]

    • Triethylamine (0.5 mL) - Optional, to protect ring.[1]

  • Reaction:

    • Purge with N₂ (3x), then H₂ (3x).[1]

    • Pressurize to 60 bar (870 psi) H₂.

    • Heat to 90°C with vigorous stirring (1000 rpm).

    • Run for 12–24 hours.

  • Workup: Cool to RT. Vent H₂. Filter catalyst through Celite (keep wet!).[1] Concentrate filtrate to obtain crude oil.[1]

Protocol B: Homogeneous Hydrogenation (Ru-Pincer)

Best for high purity and selectivity.[1]

  • Loading: In a glovebox or under Argon counter-flow, charge a stainless steel autoclave with:

    • Methyl 2-methylpyrimidine-4-carboxylate (2.0 g, 13.1 mmol)[1]

    • Ru-PNN Catalyst (e.g., Ru-Macho®) (0.5 mol%)[1]

    • KOtBu (1.0 mol%)[1]

    • Dry THF or Methanol (20 mL)

  • Reaction:

    • Pressurize to 30–50 bar H₂.

    • Heat to 80°C .

    • Stir for 16 hours.

  • Workup: Vent. Filter through a short silica plug to remove metal residues.[1] Evaporate solvent.[1][2]

Process Optimization Data

The following table summarizes expected outcomes based on solvent and catalyst interactions.

ParameterCondition ACondition BImpact on Yield
Solvent Toluene (Non-polar)Methanol (Protic) Methanol improves rate by solvating the N-heterocycle, preventing poisoning.[1]
Pressure 20 bar80 bar Higher pressure favors ester reduction over ring adsorption.[1]
Additive None1% TEA (Base) Base prevents acid-catalyzed ring hydrogenation on heterogeneous surfaces.[1]

References

  • Clarke, M. L. (2016).[1] Heterogeneous Catalytic Hydrogenation. University of Illinois.[1][3] 3

  • Kuriyama, W., et al. (2012).[1] Highly Efficient Tetradentate Ruthenium Catalyst for Ester Reduction. Organic Letters, 14(11), 2910–2913.[1] 4

  • Werkmeister, S., et al. (2016).[1] Tailor-Made Ruthenium-Triphos Catalysts for the Selective Homogeneous Hydrogenation of Lactams. Angewandte Chemie Int. Ed. 5[1]

  • Dub, P. A., & Gordon, J. C. (2018).[1] The role of the metal-ligand cooperation in the catalytic hydrogenation of esters. Nature Reviews Chemistry.[1]

  • Patent EP0154122A1 . Method for the selective hydrogenation of pyrimidines. 6[1][7]

Sources

Validation & Comparative

Comparative HPLC Methodologies for (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Retention for Polar Pyrimidine Intermediates

Executive Summary & Molecular Profile

(2-Methylpyrimidin-4-yl)methanol (CAS: 16053-91-1) presents a classic chromatographic challenge: it is a small, highly polar, basic heterocycle. Often encountered as a key intermediate in the synthesis of Thiamine (Vitamin B1) and various agrochemicals, its analysis requires moving beyond "default" C18 protocols.

Standard Reversed-Phase (RP) conditions often result in co-elution with the void volume (


) or severe peak tailing due to interactions with residual silanols. This guide compares three distinct separation strategies—Ion-Pairing (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Aqueous-Stable Polar-Embedded Phases —to determine the optimal workflow based on your detection needs (UV vs. MS).
Molecular Constraints
  • Structure: Pyrimidine ring with a C2-methyl and C4-hydroxymethyl group.

  • Basicity: The pyrimidine nitrogens possess a pKa typically in the range of 1.5 – 2.5. At acidic pH (common in HPLC), the molecule becomes protonated, drastically reducing retention on hydrophobic stationary phases.

  • Polarity: Low LogP (estimated ~0.3) indicates high water solubility.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary approaches.

FeatureMethod A: Ion-Pairing RP Method B: HILIC Method C: Polar-Embedded RP
Primary Mechanism Hydrophobic + ElectrostaticPartitioning into Water LayerHydrophobic + H-Bonding
Retention (

)
High (

)
High (

)
Moderate (

)
Peak Shape (

)
Excellent (1.0 - 1.1)Good (1.1 - 1.3)Variable (1.2 - 1.5)
MS Compatibility Poor (Signal Suppression)Excellent Good
Equilibration Time Slow (Column dedication required)ModerateFast
Robustness High (USP Standard style)Sensitive to DiluentHigh
Best Use Case QC / Purity Assay (UV only)Trace Impurities / LC-MSQuick Check / Reaction Monitoring
Decision Framework & Mechanisms

The choice of method is strictly dictated by the detector downstream. The diagram below illustrates the decision logic and the underlying separation mechanisms.

MethodSelection cluster_mech Mechanistic Insight Start Select Methodology for (2-Methylpyrimidin-4-yl)methanol Detector Primary Detector? Start->Detector UV UV / PDA (Quality Control) Detector->UV MS Mass Spec (LC-MS) (Trace Analysis) Detector->MS IPRP METHOD A: Ion-Pairing RP (Octanesulfonate) UV->IPRP High Resolution Required PolarRP METHOD C: Polar-Embedded C18 (100% Aqueous) UV->PolarRP Speed/Simplicity Required HILIC METHOD B: HILIC Mode (Ammonium Formate) MS->HILIC Sensitivity Critical Mech1 IP-RP: Reagent masks charge, creating pseudo-neutral species. IPRP->Mech1 Mech2 HILIC: Water layer on silica retains polar analyte. HILIC->Mech2

Figure 1: Decision tree for selecting the appropriate HPLC mode based on detection requirements and mechanistic goals.

Detailed Experimental Protocols
Method A: Ion-Pairing (The "Gold Standard" for QC)

Best for: Purity assays, checking for synthesis byproducts, and compliance with Pharmacopeial-style methods (e.g., USP Thiamine).

Scientific Rationale: The addition of an ion-pairing agent (Sodium 1-Octanesulfonate) introduces a hydrophobic tail to the protonated pyrimidine nitrogen. This forms a neutral ion-pair complex that retains well on a C18 chain via hydrophobic interaction, preventing the molecule from eluting in the void volume.

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).

  • Mobile Phase A: 20 mM Sodium Phosphate buffer (pH 3.0) + 5 mM Sodium 1-Octanesulfonate.

    • Note: Adjust pH to 3.0 using Phosphoric Acid.[1] The low pH ensures the pyrimidine is fully protonated to interact with the anionic pairing agent.

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Elution: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[4]

  • Sample Diluent: Mobile Phase A (Critical to maintain ion-pair equilibrium).

Caution: Once a column is used with ion-pairing reagents, it should be dedicated to that method. The reagent is difficult to wash out and alters column selectivity permanently.

Method B: HILIC (The "Modern Standard" for LC-MS)

Best for: Trace analysis, pharmacokinetic studies, and identifying degradation products.

Scientific Rationale: HILIC utilizes a polar stationary phase (Bare Silica or Amide) and a high-organic mobile phase. Water from the mobile phase forms a stagnant layer on the silica surface. The polar (2-Methylpyrimidin-4-yl)methanol partitions into this water layer. This method is highly compatible with ESI-MS because the high organic content enhances desolvation efficiency.

  • Column: Amide-HILIC or Bare Silica, 100 x 2.1 mm, 1.7 µm or 2.7 µm (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0.0 min: 95% B

    • 5.0 min: 80% B

    • 7.0 min: 50% B (Wash)

    • 7.1 min: 95% B (Re-equilibrate)

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm or ESI-MS (Positive Mode, [M+H]+ = 125.07 m/z).

  • Sample Diluent: 95% Acetonitrile / 5% Water.

    • Critical Warning: Do not dissolve the sample in 100% water. Injecting water into a HILIC system causes "solvent mismatch," leading to split peaks and poor retention.

Analytical Workflow & Troubleshooting

The following diagram outlines the specific workflow for the HILIC approach, which requires stricter handling than RP-HPLC.

Workflow cluster_prep Sample Preparation cluster_run LC-MS Analysis Weigh Weigh Standard (CAS 16053-91-1) Dissolve Dissolve in 95% ACN / 5% Buffer Weigh->Dissolve Prevent Solvent Shock Filter Filter (0.2 µm) Nylon or PTFE Dissolve->Filter Inject Injection (Low Volume: 1-2 µL) Filter->Inject Separation HILIC Separation (Partitioning) Inject->Separation Detect ESI+ Detection m/z 125.07 Separation->Detect

Figure 2: HILIC workflow emphasizing the critical sample diluent step to prevent peak distortion.

Troubleshooting Guide
  • Peak Tailing (RP-HPLC):

    • Cause: Interaction between the basic pyrimidine nitrogen and acidic silanols on the silica support.

    • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (if using UV) as a silanol blocker, or switch to a "Hybrid" particle column (e.g., Waters XBridge) which operates at high pH (pH 9-10) where the pyrimidine is neutral.

  • Early Elution / Void Volume (RP-HPLC):

    • Cause: Analyte is too polar for C18.

    • Fix: Switch to Method A (Ion-Pairing) or Method C (Polar-Embedded C18, such as a "PFP" or "Aq" phase) which can tolerate 100% aqueous mobile phases to maximize retention.

  • Split Peaks (HILIC):

    • Cause: Sample solvent is too aqueous.

    • Fix: Ensure sample diluent matches the starting mobile phase (e.g., >80% Acetonitrile).

References
  • United States Pharmacopeia (USP). Thiamine Hydrochloride Monograph.[5] (Referencing impurity analysis methodologies utilizing ion-pairing reagents for pyrimidine derivatives).

  • PubChem. Compound Summary for CAS 16053-91-1, (2-Methylpyrimidin-4-yl)methanol. National Library of Medicine.

  • Jandera, P. (2011).[4] Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (Authoritative review on HILIC mechanisms for polar heterocycles).

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Detailed mechanistic explanation of water-layer partitioning).

  • Sigma-Aldrich. Thiamine Impurity Standards & Analytical Methods. (Commercial reference for pyrimidine intermediate analysis).

Sources

GC-MS Analysis Guide: (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized GC-MS analytical workflow for (2-Methylpyrimidin-4-yl)methanol (CAS: 1131605-06-5). This intermediate, critical in the synthesis of thiamine analogs and kinase inhibitors, presents specific challenges due to its polarity and active hydroxyl group.

Executive Summary & Analytical Challenge

(2-Methylpyrimidin-4-yl)methanol is a low molecular weight (124.14 g/mol ) polar heterocyclic alcohol. While it is theoretically volatile enough for gas chromatography, its primary hydroxyl group and basic pyrimidine nitrogens create significant analytical hurdles:

  • Peak Tailing: Strong hydrogen bonding with silanol groups in the column stationary phase causes severe peak tailing.

  • Thermal Instability: Direct injection at high temperatures can lead to dehydration or degradation in the inlet liner.

  • Carryover: The polar nature increases the risk of adsorption in the syringe and liner.

The Solution: This guide recommends Silylation Derivatization prior to GC-MS analysis to mask the polar hydroxyl group, improving volatility, peak shape, and sensitivity.

Analytical Decision Matrix

Before proceeding to the protocol, use this logic flow to determine the best approach for your specific sample matrix.

AnalysisDecision Start Sample: (2-Methylpyrimidin-4-yl)methanol CheckPurity Is Sample Pure/High Conc? Start->CheckPurity DirectGC Direct GC-MS (Inlet > 250°C) *Risk of Tailing* CheckPurity->DirectGC Yes (Quick Check) DerivCheck Derivatization Required CheckPurity->DerivCheck No (Trace/Quant) Result Quantifiable Data DirectGC->Result MSTFA Method A: MSTFA Silylation (Recommended) DerivCheck->MSTFA Volatile Matrix LCMS Method B: LC-MS (ESI+) (Alternative) DerivCheck->LCMS Aqueous Matrix MSTFA->Result LCMS->Result

Figure 1: Analytical decision tree selecting between Direct GC, Derivatization, and LC-MS based on sample constraints.

Comparative Analysis: Performance Benchmarks

The following table contrasts the recommended Derivatization GC-MS method against Direct GC and LC-MS alternatives.

FeatureMethod A: Derivatization GC-MS (MSTFA) Method B: Direct GC-MS Method C: LC-MS (ESI+)
Analyte State TMS-Ether Derivative (Non-polar)Native Alcohol (Polar)Native Alcohol (Polar)
Peak Shape Sharp, Symmetric (Gaussian)Broad, Tailing (Asymmetric)Sharp (Gaussian)
Sensitivity (LOD) High (< 10 ng/mL) Moderate (> 100 ng/mL)Ultra-High (< 1 ng/mL)
Selectivity High (m/z 196 M+ identification)Moderate (m/z 124 M+)High (MRM transitions)
Matrix Tolerance Low (Requires dry organic solvent)ModerateHigh (Tolerates water)
Cost/Run Moderate (Reagent cost)LowHigh (Solvents/Columns)
Verdict Best for Purity & Impurity Profiling Quick Purity Check OnlyBest for Biological Matrices

Detailed Experimental Protocol

Method A: MSTFA Derivatization (Recommended)

This protocol uses N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the active proton on the hydroxyl group with a trimethylsilyl (TMS) group.[1]

Reaction:



Reagents & Equipment:
  • Solvent: Anhydrous Pyridine or Acetonitrile (Water < 50 ppm).

  • Reagent: MSTFA (with 1% TMCS catalyst recommended).

  • Vials: 2 mL amber glass crimp-top vials with PTFE/silicone septa.

Step-by-Step Workflow:
  • Sample Preparation: Weigh 5 mg of (2-Methylpyrimidin-4-yl)methanol into a vial.

  • Dissolution: Add 500 µL of anhydrous pyridine. Vortex until fully dissolved.

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS.

  • Incubation: Cap immediately. Incubate at 60°C for 30 minutes .

    • Expert Note: Heat ensures the reaction goes to completion and breaks any intermolecular H-bonds.

  • Cooling: Allow to cool to room temperature.

  • Injection: Inject 1 µL into the GC-MS.

Instrument Conditions (Agilent 7890/5977 or equivalent)
ParameterSettingRationale
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Inlet Temp 260°CEnsures rapid vaporization of the derivative.
Injection Mode Split (10:1 or 50:1)Prevents column overload; use Splitless for trace analysis.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimal linear velocity.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp removes reagents; analyte elutes mid-ramp.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for spectral library matching.
Scan Range m/z 40–350Covers fragments and molecular ion (TMS derivative MW = 196).

Data Interpretation & Mass Spectrum[3][4][5][6]

Fragmentation Logic

Understanding the fragmentation allows you to validate that you are seeing the correct compound.

  • Native Compound (Direct Injection):

    • Molecular Ion (M+): m/z 124 (Base peak or strong).

    • Loss of CH2OH: m/z 93 (Alpha-cleavage).

    • Ring Fragment: m/z 67 (Characteristic pyrimidine ring cleavage).

  • TMS Derivative (Derivatized):

    • Molecular Weight Shift: 124 + 72 (TMS) = 196 Da .

    • Molecular Ion (M+): m/z 196 (Distinctive).

    • M-15 (Loss of Methyl): m/z 181 (Loss of -CH3 from TMS group).

    • M-31 (Loss of OCH3?): Less common in TMS, look for m/z 73 (TMS group,

      
      ) which is the hallmark of silylation.
      

Fragmentation Parent TMS-Derivative (MW 196) Frag1 m/z 181 [M-CH3]+ Parent->Frag1 -15 Da Frag2 m/z 73 [(CH3)3Si]+ Parent->Frag2 TMS Cleavage Frag3 m/z 107 [Pyrimidine Core] Parent->Frag3 Ring Break

Figure 2: Predicted mass spectral fragmentation pattern for the TMS-derivative of (2-Methylpyrimidin-4-yl)methanol.

Troubleshooting & Self-Validation

  • Issue: No Peak Found.

    • Cause: Moisture in pyridine quenched the MSTFA.

    • Fix: Use a fresh bottle of MSTFA and anhydrous solvents. Check if the liquid in the vial turned cloudy (silica precipitation).

  • Issue: Peak Tailing (Even with Derivatization).

    • Cause: Incomplete derivatization or active sites in the liner.

    • Fix: Replace inlet liner with a deactivated (silanized) wool liner. Increase incubation time to 60 mins.

  • Issue: Extra Peaks.

    • Cause: Silylation of impurities or "ghost peaks" from septum bleed.

    • Fix: Run a blank (Pyridine + MSTFA only) to identify background artifacts.

References

  • National Institute of Standards and Technology (NIST). Methanol - Gas Chromatography Retention Data and Phase Information. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2-Methylpyrimidin-4-yl)methanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Little, J. L.Derivatization in Gas Chromatography-Mass Spectrometry. Wiley Encyclopedia of Forensic Science, 2009. (General reference for MSTFA protocols).

Sources

Technical Comparison: C2-Methylation Impact on Pyrimidin-4-yl-methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the choice between (2-Methylpyrimidin-4-yl)methanol (Compound A) and its unsubstituted analog Pyrimidin-4-yl-methanol (Compound B) is rarely arbitrary. While both serve as primary alcohol handles for attaching the pyrimidine pharmacophore, the C2-methyl group acts as a critical "metabolic switch."

The Core Distinction: The unsubstituted C2 position in Pyrimidin-4-yl-methanol is a "soft spot" for Aldehyde Oxidase (AO) mediated oxidation, often leading to rapid in vivo clearance. The 2-methyl analog blocks this metabolic pathway, significantly enhancing half-life (


), while simultaneously modulating the ring's lipophilicity and basicity.

This guide objectively compares these two scaffolds, providing experimental data, synthesis protocols, and mechanistic insights to inform scaffold selection.

Part 1: Physicochemical & Electronic Profile[1]

The introduction of a methyl group at the C2 position induces measurable shifts in electronic density and solubility.

Comparative Data Table
PropertyPyrimidin-4-yl-methanol (2-Methylpyrimidin-4-yl)methanol Impact of Methylation
CAS 33581-98-5100707-39-9
Formula


+14.02 Da
Mol. Weight 110.11 g/mol 124.14 g/mol Negligible steric bulk increase
pKa (Conj. Acid) ~1.1 - 1.3~1.9 - 2.1Increased Basicity: Methyl (+I effect) stabilizes the protonated N.
cLogP ~ -0.6~ -0.1Increased Lipophilicity: Improved membrane permeability.
H-Bond Donors 1 (OH)1 (OH)Identical
Metabolic Liability High (AO Oxidation at C2)Low (C2 Blocked)Critical Differentiator
Electronic Theory: The Inductive Effect

The pyrimidine ring is naturally electron-deficient (


-deficient).
  • Unsubstituted: The ring nitrogens withdraw density, making C2, C4, and C6 electrophilic. C2 is the most electropositive carbon due to the inductive withdrawal from two adjacent nitrogens.

  • 2-Methyl: The methyl group acts as a weak electron-donating group (EDG) via hyperconjugation and the inductive effect (+I). This slightly raises the energy of the HOMO, making the ring nitrogens more basic (better ligands) and the ring carbons slightly less electrophilic (more resistant to nucleophilic attack).

Part 2: Metabolic Stability & The "AO Problem"

The most significant functional difference is the susceptibility to cytosolic Aldehyde Oxidase (AO).

Mechanism of Failure (Unsubstituted Scaffold)

AO functions differently from CYP450 enzymes; it attacks electron-deficient heterocycles via nucleophilic attack by a molybdenum-hydroxyl cofactor.

  • Attack: The AO cofactor attacks the highly electrophilic C2 position of Pyrimidin-4-yl-methanol.

  • Oxidation: Hydride transfer occurs, converting the C-H bond to C-OH.

  • Tautomerization: The product rapidly tautomerizes to the 2-pyrimidinone (lactam), which is often inactive or rapidly excreted.

The Solution (2-Methyl Scaffold)

Steric blocking and increased electron density at C2 prevent the initial nucleophilic attack by the molybdenum cofactor.

AO_Metabolism Substrate Pyrimidin-4-yl-methanol (Unsubstituted C2) Intermediate Tetrahedral Intermediate (Mo-O-C2 Complex) Substrate->Intermediate Aldehyde Oxidase (AO) Nucleophilic Attack Product 2-Pyrimidinone Derivative (Metabolic Dead End) Intermediate->Product Hydride Transfer & Tautomerization MethylSubstrate (2-Methylpyrimidin-4-yl)methanol (Blocked C2) Stable Metabolically Stable (Retains Activity) MethylSubstrate->Stable Steric/Electronic Blockade No AO Recognition

Figure 1: Comparative metabolic fate. The unsubstituted scaffold undergoes oxidation to the pyrimidinone, while the 2-methyl analog resists this pathway.

Part 3: Synthetic Accessibility & Protocols

Both compounds are synthesized via the reduction of their corresponding esters.[1] However, the 2-methyl precursor requires a specific condensation step.

Synthesis Pathways

Synthesis Amidines Amidine Precursor Ester_H Methyl Pyrimidine-4-carboxylate (R = H) Amidines->Ester_H Formamidine + Methyl 4,4-dimethoxy-2-oxobutanoate Ester_Me Ethyl 2-Methylpyrimidine-4-carboxylate (R = Me) Amidines->Ester_Me Acetamidine + Ethyl 4,4-dimethoxy-2-oxobutanoate Enol Enol Ether / Keto-Ester RedAgent NaBH4 / MeOH (0 °C to RT) Ester_H->RedAgent Ester_Me->RedAgent Prod_H Pyrimidin-4-yl-methanol RedAgent->Prod_H Prod_Me (2-Methylpyrimidin-4-yl)methanol RedAgent->Prod_Me

Figure 2: Parallel synthesis routes. The diversity point is introduced at the amidine condensation stage.

Protocol 1: Self-Validating Reduction of Pyrimidine Esters

This protocol applies to both scaffolds. It uses in-situ activation of Borohydride for controlled reduction.

Reagents:

  • Starting Material: Methyl/Ethyl pyrimidine-4-carboxylate (1.0 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Quench: Sat.

    
    , Brine
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask. Add the pyrimidine ester (10 mmol) and dissolve in anhydrous Methanol (30 mL). Cool to 0°C using an ice bath.

  • Addition: Add

    
     (15 mmol) portion-wise over 15 minutes. Self-Validation Check: Observe gas evolution (
    
    
    
    ). Ensure internal temperature does not exceed 10°C to prevent ring reduction or opening.
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.

  • Monitoring (TLC/LCMS):

    • TLC: Mobile phase 10% MeOH in DCM. Product will be significantly more polar (lower

      
      ) than the ester.
      
    • LCMS: Look for mass shift [M+H] (Ester)

      
       [M+H] (Alcohol).
      
    • Stop Criterion: Reaction is complete when ester spot disappears. If ester remains after 3h, add 0.5 equiv

      
      .
      
  • Workup:

    • Cool back to 0°C.

    • Quench by dropwise addition of Acetone (2 mL) (destroys excess hydride) followed by Sat.

      
       (10 mL).
      
    • Concentrate in vacuo to remove MeOH.

    • Extract aqueous residue with EtOAc (

      
       mL). Note: Pyrimidine alcohols are water-soluble; if recovery is low, use DCM/iPrOH (3:1) for extraction or continuous extraction.
      
  • Purification: Flash chromatography (DCM

    
     10% MeOH/DCM).
    

Part 4: Reactivity in Downstream Synthesis

When using these alcohols as building blocks, the 2-methyl group influences reaction conditions.

Nucleophilic Substitution ( )
  • Unsubstituted: The ring is highly electron-deficient. If you attempt to convert the alcohol to a leaving group (e.g., mesylate) and displace it, you must be careful of competing nucleophilic attack on the ring carbons (C2/C6).

  • 2-Methyl: The methyl group deactivates the ring slightly towards nucleophiles, making the scaffold more robust during harsh displacement reactions.

Metal-Catalyzed Cross-Couplings

If the pyrimidine ring contains a halogen (e.g., for Suzuki coupling elsewhere on the molecule):

  • Catalyst Poisoning: The 2-methyl derivative is more basic. It can coordinate to Pd or Cu catalysts more strongly than the unsubstituted analog, potentially requiring higher catalyst loading or bidentate ligands to prevent sequestration.

References

  • Aldehyde Oxidase Metabolism: Pryde, D. C., et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3] Journal of Medicinal Chemistry, 2010, 53(24), 8441–8460. Link

  • Synthesis of Pyrimidine Alcohols: Vanderhorst, A., et al. "Synthesis and properties of 4-(hydroxymethyl)pyrimidine derivatives." Tetrahedron, 2012, 68(35), 7065-7071.
  • Electronic Properties: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (Chapter on Pyrimidines: Reactivity and Basicity).
  • Reduction Protocols: Brown, H. C., et al. "Selective reductions. 40. A simple modification of the borohydride reduction of esters." Journal of Organic Chemistry, 1987, 52(24), 5400–5403. Link

  • Methyl Effect on Solubility: Meanwell, N. A. "Improving Drug Candidates by Methylation." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591. Link

Sources

Comparative Reactivity Guide: Methylated vs. Unmethylated Pyrimidine Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the chemical reactivity profiles of N-unmethylated (e.g., 5-hydroxymethyluracil, 5-hmU) versus N-methylated (e.g., 1-methyl-5-hydroxymethyluracil) pyrimidine methanols.

Core Insight: The presence of a free proton at the N1/N3 positions is the "master switch" for the reactivity of the C5-hydroxymethyl group. Unmethylated pyrimidine methanols can access a highly reactive ortho-quinone methide (o-QM) intermediate, facilitating rapid nucleophilic substitution. N-methylated analogs are sterically and electronically "locked," prohibiting this pathway and exhibiting significantly higher stability toward substitution but similar susceptibility to oxidation.

Structural Dynamics & Electronic Effects

The reactivity difference stems fundamentally from the capacity for tautomerism and resonance stabilization.

The "Quinone Methide" Gateway

The C5-hydroxymethyl group is not merely a passive alcohol; it is an allylic-like system activated by the pyrimidine ring.

  • Unmethylated (NH-Py-CH₂OH): Under thermal or acidic conditions, the N1-proton can be eliminated along with the hydroxyl group to form a transient, neutral ortho-quinone methide (o-QM) . This intermediate is highly electrophilic and reacts rapidly with nucleophiles (amines, thiols).

  • Methylated (N-Me-Py-CH₂OH): The N-methyl group replaces the dissociable proton. Without the ability to deprotonate at N1, the formation of a neutral o-QM is impossible. Substitution must proceed via a destabilized carbocation or a slow SN2 mechanism, resulting in drastically reduced reaction rates.

Tautomeric Locking
  • Unmethylated: Exists in equilibrium between lactam (keto) and lactim (enol) forms. This flexibility assists in stabilizing transition states.

  • Methylated: "Locked" in the lactam form (for N-methyl derivatives). This fixes the bond order and reduces the electron-donating capacity required to expel the hydroxyl leaving group.

Mechanism Visualization: The Substitution Divergence

The following diagram illustrates the mechanistic bifurcation between N-unmethylated and N-methylated species during nucleophilic substitution.

ReactivityPathways Start_NH 5-hmU (Unmethylated) (N1-H, C5-CH2OH) Intermediate_QM Reactive Intermediate (ortho-Quinone Methide) Start_NH->Intermediate_QM -H2O, -H+ (Elimination) Start_NMe 1-Me-5-hmU (Methylated) (N1-Me, C5-CH2OH) Product_Sub C5-Substituted Product (Nu-CH2-Py) Start_NMe->Product_Sub Direct SN2 (Very Slow) No_Reaction High Barrier / No Reaction (No QM Formation) Start_NMe->No_Reaction N1 Blocked Cannot form QM Intermediate_QM->Product_Sub +Nucleophile (Nu-)

Figure 1: Mechanistic divergence. The unmethylated pathway (Blue) accesses the reactive Quinone Methide intermediate, while the methylated pathway (Red) is blocked.

Comparative Reactivity Data

Nucleophilic Substitution Rates

Comparison of reaction efficiency with morpholine (secondary amine) in aqueous media (pH 8.0, 60°C).

FeatureUnmethylated (5-hmU)Methylated (1-Me-5-hmU)Mechanistic Driver
Substitution Rate (

)
100 (Reference)< 1 QM formation requires N1-H deprotonation.
Leaving Group Lability High (via elimination)Low (requires protonation)Resonance stabilization of the intermediate.
Reaction Order First order in [Substrate]Second order (SN2)Unimolecular elimination vs. Bimolecular attack.
Solvent Effect Accelerated in protic solventsMinimal effectStabilization of the leaving OH group.
Oxidation Potential (Alcohol to Aldehyde)

Unlike substitution, oxidation primarily affects the exocyclic alcohol and is less sensitive to N-methylation, though electronic effects still play a role.

OxidantUnmethylated (5-hmU)Methylated (1-Me-5-hmU)Outcome
MnO₂ (Chemical) Fast conversion to 5-formylModerate conversionN-Me slightly reduces ring electron density, slowing oxidation.
TET Enzymes (Biological) High affinity (Km ~ mM range)No/Low affinityEnzymes require specific H-bonding at N1/N3 for binding.
KRuO₄ (OxBS conditions) Rapid oxidationRapid oxidationChemical oxidation is largely steric-independent at N1.

Experimental Protocols

Protocol A: Selective Nucleophilic Substitution (QM Pathway)

This protocol exploits the reactivity of unmethylated pyrimidine methanols to attach functional tags (e.g., thiols or amines).

Reagents:

  • Substrate: 5-Hydroxymethyluracil (1.0 eq)

  • Nucleophile: Cysteine or Morpholine (2.0 eq)

  • Solvent: Water/Ethanol (1:1)

  • Catalyst: None (Self-catalyzed) or mild acid (0.1% AcOH)

Workflow:

  • Dissolution: Dissolve 5-hmU in solvent at a concentration of 0.1 M.

  • Activation: Heat the solution to 60°C . At this temperature, the activation energy for water elimination to the quinone methide is overcome.

  • Addition: Add the nucleophile dropwise.

  • Monitoring: Monitor by TLC or HPLC. The UV shift is minimal, so use Mass Spectrometry (MS) to confirm the mass shift (+Nucleophile -OH).

  • Validation: If using 1-Me-5-hmU as a negative control, observe <5% conversion under identical conditions after 4 hours.

Protocol B: Selective Oxidation (Aldehyde Synthesis)

Used to convert the methanol to a reactive aldehyde for bioconjugation.

Reagents:

  • Substrate: 1-Methyl-5-hydroxymethyluracil (or unmethylated)

  • Oxidant: Activated Manganese Dioxide (MnO₂) (10.0 eq)

  • Solvent: Acetone or DMF (Anhydrous)

Workflow:

  • Preparation: Suspend the substrate in anhydrous acetone (0.05 M).

  • Oxidation: Add activated MnO₂. The large excess is required due to surface area dependence.

  • Agitation: Stir vigorously at Room Temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove MnO₂.

  • Result: The filtrate contains the 5-formyl derivative.[1]

    • Note: Unmethylated 5-hmU may undergo side reactions (aldol-like condensations) due to the reactive N1-H; N-methylated derivatives typically give cleaner yields in this specific oxidation.

Application Note: Epigenetic Relevance

While this guide focuses on chemical reactivity, the distinction parallels the biological processing of DNA bases:

  • 5-mC (Methylated): Biologically stable, "silencing" mark. Chemically inert to bisulfite deamination.

  • 5-hmC (Hydroxymethylated): An intermediate of active demethylation.[1][2][3][4] The -OH group makes it a target for Glucosyltransferases (adding a sugar to protect it) or TET oxidation (converting to formyl/carboxyl).

  • Differentiation: In Oxidative Bisulfite Sequencing (oxBS), a chemical oxidant (KRuO₄) is used to selectively oxidize 5-hmC to 5-fC, while leaving 5-mC intact.[5] This exploits the specific oxidation potential of the methanol group compared to the methyl group.

References

  • Mechanisms of Nucleophilic Substitution in 5-Hydroxymethylpyrimidines

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Context: Detailed kinetic analysis of quinone methide intermedi
    • URL:[Link]

  • Oxidative Bisulfite Sequencing (oxBS-seq) Principles

    • Source: University of Cambridge / Science
    • Context: Chemical basis for differentiating 5-hmC and 5-mC via selective oxidation.[6]

    • URL:[Link]

  • Quinone Methide Intermedi

    • Source: Beilstein Journal of Organic Chemistry
    • Context: Review of the generation and reactivity of ortho-quinone methides from phenolic and heterocyclic precursors.
    • URL:[Link]

  • TET-Mediated Oxidation of Cytosine Modific

    • Source: Journal of the American Chemical Society (JACS)
    • Context: Enzymatic vs. chemical oxidation profiles of 5-methyl vs 5-hydroxymethyl cytosine.[2]

    • URL:[Link]

Sources

Guide to Alternative Reagents for (2-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylpyrimidin-4-yl)methanol (CAS: 100707-39-9) is a ubiquitous hydroxymethyl-pyrimidine building block, critical in the synthesis of kinase inhibitors, thiamine analogs, and agrochemicals. Its primary utility lies in introducing the 2-methylpyrimidin-4-yl moiety via nucleophilic substitution (after activation) or oxidation.

However, reliance on this alcohol presents distinct challenges in drug development:

  • Process Chemistry: The hydroxyl group is a poor leaving group, necessitating activation (e.g., Mitsunobu reaction or mesylation), which reduces atom economy and introduces difficult-to-remove byproducts (e.g., triphenylphosphine oxide).

  • Medicinal Chemistry: The electron-deficient pyrimidine ring can suffer from rapid metabolic clearance or poor solubility, prompting the search for bioisosteres.

This guide objectively compares synthetic equivalents (for process optimization) and bioisosteric alternatives (for potency/property optimization), supported by experimental protocols and decision-making frameworks.

Part 1: Synthetic Equivalents (Process Optimization)

When the goal is to retain the 2-methylpyrimidin-4-yl scaffold but improve the synthetic route, the following reagents replace the alcohol to streamline reaction kinetics.

The Electrophile: 4-(Chloromethyl)-2-methylpyrimidine

CAS: 100707-40-2 (Free base) / 100707-41-3 (HCl salt)

  • Mechanism: Direct SN2 alkylation.

  • Comparison: Unlike the alcohol, this reagent requires no activation. It reacts directly with amines, phenols, or thiols using a simple base (K2CO3 or Cs2CO3).

  • Critical Limitation: Instability. The free base of chloromethyl pyrimidines is prone to self-alkylation (polymerization) and hydrolysis. It is a lachrymator.

  • Best Practice: Use the Hydrochloride salt form or generate in situ from the alcohol (see Protocol A).

The Carbonyl: 2-Methylpyrimidine-4-carbaldehyde

CAS: 1004-17-7[1][2]

  • Mechanism: Reductive Amination or Wittig Olefination.

  • Comparison: Ideal for constructing C-N bonds. Avoids the "over-alkylation" often seen with halides.

  • Advantage: "Water-tolerant" chemistry. Reductive amination (Aldehyde + Amine + NaBH(OAc)3) is often cleaner than alkylation.

Comparative Data: Synthetic Efficiency
Feature(2-Methylpyrimidin-4-yl)methanol4-(Chloromethyl)-2-methylpyrimidine2-Methylpyrimidine-4-carbaldehyde
Reaction Type Mitsunobu / Activation requiredSN2 AlkylationReductive Amination / Wittig
Atom Economy Low (Dead/PPh3 waste)HighMedium (Boron waste)
Stability High (Shelf-stable)Low (Polymerizes)Moderate (Oxidation prone)
Primary Use Ether synthesis (O-alkylation)Amine/Thiol alkylationAmine coupling

Part 2: Bioisosteric Alternatives (Structure-Activity Optimization)

When the pyrimidine ring itself contributes to poor metabolic stability or off-target toxicity, these bioisosteres offer similar steric profiles with altered electronic properties.

The Pyridine Analog: (2-Methylpyridin-4-yl)methanol

CAS: 13523-27-8

  • Rationale: Removing one nitrogen increases the electron density of the ring (less π-deficient).

  • Effect: Often improves lipophilicity (LogP) and can reduce CYP450 inhibition compared to the pyrimidine.

  • pKa Shift: The pyridine nitrogen is more basic (pKa ~5.2) than the pyrimidine nitrogens (pKa ~1.3), altering hydrogen bond acceptor capability in the binding pocket.

The Pyrazine Analog: (5-Methylpyrazin-2-yl)methanol

CAS: 77227-69-1

  • Rationale: The 1,4-nitrogen arrangement alters the dipole moment.

  • Effect: Often used when the 2-methyl group in the pyrimidine scaffold faces steric clash. The pyrazine scaffold is frequently utilized in antitubercular agents (e.g., DprE1 inhibitors).

Part 3: Decision Framework & Visualization

Diagram 1: Synthetic Route Selection

Use this workflow to select the correct reagent based on your target linkage.

SyntheticRoute Target Target Linkage? Ether Ether (-O-) Target->Ether Amine Amine (-NH-) Target->Amine Carbon Carbon (-C=C-) Target->Carbon Alcohol (2-Methylpyrimidin-4-yl)methanol (Use Mitsunobu) Ether->Alcohol Preferred Chloride 4-(Chloromethyl)-2-methylpyrimidine (Use Base/Alkylation) Ether->Chloride If Acid Stable Amine->Chloride Risk of Bis-alkylation Aldehyde 2-Methylpyrimidine-4-carbaldehyde (Use Reductive Amination) Amine->Aldehyde Cleanest Profile Wittig Aldehyde + Ylide (Wittig Reaction) Carbon->Wittig Wittig->Aldehyde

Caption: Decision matrix for selecting the optimal pyrimidine building block based on the desired chemical linkage.

Part 4: Experimental Protocols

Protocol A: In-Situ Activation of (2-Methylpyrimidin-4-yl)methanol

Why: Avoids the isolation of the unstable chloromethyl intermediate. Application: Converting the alcohol to a leaving group for immediate nucleophilic attack.

Reagents:

  • (2-Methylpyrimidin-4-yl)methanol (1.0 eq)

  • Thionyl Chloride (SOCl2) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Target Nucleophile (e.g., Phenol derivative) (1.0 eq)

  • Cesium Carbonate (Cs2CO3) (3.0 eq)

Workflow:

  • Activation: Dissolve alcohol in DCM at 0°C. Add SOCl2 dropwise. Stir for 2 hours at RT.

  • Validation (Self-Check): Aliquot 50 µL into MeOH. Inject on LCMS. Success Criteria: Disappearance of Alcohol (M+1 = 125) and appearance of Methyl Ether adduct (artifact of MeOH quench) or Chloride mass.

  • Evaporation: Concentrate in vacuo to remove excess SOCl2/HCl. Do not store.

  • Coupling: Re-dissolve the crude residue in DMF. Add the Nucleophile and Cs2CO3 immediately. Heat to 60°C for 4 hours.

Protocol B: Reductive Amination using 2-Methylpyrimidine-4-carbaldehyde

Why: Superior for amine coupling; avoids bis-alkylation common with halides.

Reagents:

  • 2-Methylpyrimidine-4-carbaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCE (1,2-Dichloroethane)

Workflow:

  • Imine Formation: Mix Aldehyde and Amine in DCE. Stir for 30 mins at RT.

    • Causality: Pre-mixing allows the imine/iminium ion to form before the reducing agent is added, preventing direct reduction of the aldehyde to the alcohol.

  • Reduction: Add STAB in one portion.

  • Quench: Add sat. NaHCO3 after 12 hours.

  • Validation: TLC (5% MeOH in DCM). The product will be significantly more polar than the starting aldehyde but less polar than the alcohol byproduct.

Part 5: Bioisosteric Property Analysis

The following diagram illustrates the physicochemical shift when moving from the baseline reagent to its bioisosteres.

Bioisosteres Base (2-Methylpyrimidin-4-yl)methanol Base Reagent High Polar Surface Area Pyridine (2-Methylpyridin-4-yl)methanol More Lipophilic Higher pKa (Basic) Base->Pyridine Remove N3 Decrease PSA Pyrazine (5-Methylpyrazin-2-yl)methanol Altered Dipole Metabolic Stability ++ Base->Pyrazine Move N3 to N4 Steric Relief

Caption: Structural and property shifts between the pyrimidine baseline and its primary bioisosteres.

Comparative Properties Table
PropertyPyrimidine (Base)Pyridine (Alternative)Pyrazine (Alternative)
LogP (Approx) 0.20.80.3
pKa (Ring N) ~1.3 (Very Weak Base)~5.2 (Weak Base)~0.6 (Very Weak Base)
H-Bond Acceptors 323
Metabolic Risk N-Oxidation, Ring OpeningN-OxidationRing Hydroxylation

References

  • PubChem. 4-Amino-5-(chloromethyl)-2-methylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2011). Bioisosteres of the Pyrimidine Ring in Drug Discovery. Journal of Medicinal Chemistry.
  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. (Demonstrating synthesis of pyridine analogs). Available at: [Link]

Sources

Safety Operating Guide

(2-Methylpyrimidin-4-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational protocols for the safe handling and disposal of (2-Methylpyrimidin-4-yl)methanol , a nitrogen-containing heterocyclic intermediate often used in pharmaceutical synthesis.[1][2]

The following procedures prioritize containment of bioactive intermediates and segregation based on chemical reactivity , ensuring compliance with standard Environmental Health & Safety (EHS) and RCRA (Resource Conservation and Recovery Act) guidelines.

Chemical Profile & Hazard Identification

Before disposal, verify the identity of the substance to ensure it is not a structural isomer.[2]

PropertySpecification
Chemical Name (2-Methylpyrimidin-4-yl)methanol
CAS Number 1131605-06-5
Molecular Formula C₆H₈N₂O
Physical State Solid (White to off-white powder)
Acidity/Basicity Weakly Basic (Pyrimidine ring nitrogen)
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , STOT-SE (Respiratory)
RCRA Status Non-listed (Not P- or U-listed); Manage as Hazardous Organic Waste

Critical Safety Warning: As a pyrimidine derivative, this compound possesses potential biological activity. It must be handled with the assumption of toxicity similar to pharmaceutical intermediates. Do not dispose of via sanitary sewer (sink) or regular trash. [2]

Segregation Strategy: The "Reactivity Rule"

Proper segregation is the primary defense against laboratory accidents.[2] (2-Methylpyrimidin-4-yl)methanol contains a basic nitrogen heterocycle.[1]

  • Incompatibility: Strong Oxidizers (e.g., Peroxides, Nitric Acid) and Strong Acids.

  • The Mechanism of Risk:

    • Acid Contact: Mixing this basic pyrimidine with strong acids in a waste drum can result in an exothermic acid-base neutralization. While rarely explosive, the heat generated can volatilize other solvents in the container, pressurizing the vessel.[2]

    • Oxidizer Contact: Nitrogen-rich heterocycles can react vigorously with oxidizers, leading to rapid gas evolution (NOx) and fire hazards.

Operational Directive: Segregate this waste into the "Organic Bases" or "General Organic" stream. NEVER place in the "Oxidizer" or "Acid" waste streams.

Disposal Decision Framework (Workflow)

Use this logic flow to determine the correct physical disposal path.

DisposalWorkflow Start Waste Generation: (2-Methylpyrimidin-4-yl)methanol StateCheck What is the Physical State? Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Powder/Crystals LiquidPath Dissolved in Solution StateCheck->LiquidPath Mother Liquor/Rinsate SolidBin Solid Waste Container (Label: Toxic Solid Organic) SolidPath->SolidBin SolventCheck Does solvent contain Halogens (Cl, Br, F, I)? LiquidPath->SolventCheck HaloBin Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->HaloBin Yes NonHaloBin Non-Halogenated Waste Stream (e.g., MeOH, Acetone) SolventCheck->NonHaloBin No Destruction Final Fate: High-Temp Incineration (Thermal Oxidation) SolidBin->Destruction HaloBin->Destruction NonHaloBin->Destruction

Figure 1: Decision tree for segregating (2-Methylpyrimidin-4-yl)methanol based on physical state and solvent composition.

Detailed Operational Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess)[2]
  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

  • Secondary Containment: Place the primary container inside a secondary clear bag (double-bagging) to prevent dust contamination of the outer surface.

  • Labeling: Apply a hazardous waste label with the following details:

    • Constituents: (2-Methylpyrimidin-4-yl)methanol (100%).[1]

    • Hazards: Toxic, Irritant.[3][4][5][6]

  • Storage: Place in the Solid Hazardous Waste drum.

Scenario B: Disposal of Reaction Mixtures (Liquids)
  • Solvent Identification: Determine the primary solvent.

    • If DCM/Chloroform: Use the Halogenated waste carboy.[2]

    • If Methanol/Ethyl Acetate/DMSO: Use the Non-Halogenated waste carboy.[2]

  • pH Check (Self-Validating Step):

    • Before pouring, wet a pH strip with the waste solution.

    • If pH < 4 or > 10, consider neutralizing to pH 6–8 before adding to a communal carboy to prevent reactions with other lab wastes.

  • Transfer: Pour slowly into the carboy using a funnel. Rinse the original vessel with a compatible solvent and add the rinsate to the same carboy.[2]

  • Closure: Cap the carboy immediately to prevent the escape of volatile organic compounds (VOCs).

Emergency Spill Response

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[2] If powder is airborne, use an N95 or P100 respirator.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material and towels into a hazardous waste bag.

    • Clean the surface with soap and water; dispose of cleaning materials as hazardous waste.

  • Liquid Spill:

    • Cover with an absorbent pad or vermiculite.

    • Wait for absorption, then shovel into a waste bag.

    • Label as "Debris contaminated with (2-Methylpyrimidin-4-yl)methanol".[1]

Regulatory & Compliance Context (US Focus)

  • EPA/RCRA: While not P-listed (acutely toxic) or U-listed (toxic), this compound is a "Process Waste." Under 40 CFR 262.11, the generator must determine if the waste exhibits hazardous characteristics. Due to its GHS classification (Acute Tox 4), it must be managed as Hazardous Waste .

  • DOT Shipping (for waste transport):

    • If pure: UN2811 , Toxic solids, organic, n.o.s. ((2-Methylpyrimidin-4-yl)methanol), 6.1, PG III.[1][2]

    • If in solution: Depends on the solvent (e.g., UN1993 for flammable solvents).

References

  • PubChem. (2025).[3] Compound Summary: (2-Methylpyrimidin-4-yl)methanol (CAS 1131605-06-5).[1][2][3][7] National Library of Medicine. [Link]1]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1][2]

  • University of Pennsylvania EHRS. (2024). Laboratory Chemical Waste Management Guidelines. [Link]2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylpyrimidin-4-yl)methanol
Reactant of Route 2
(2-Methylpyrimidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.